2-Chloro-4-methylpyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEQEGMDNINOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654168 | |
| Record name | 2-Chloro-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-70-6 | |
| Record name | 2-Chloro-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Chloro-4-methylpyridin-3-ol: A Strategic Intermediate for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Chloro-4-methylpyridin-3-ol (CAS No: 884494-70-6), a functionalized pyridine derivative of significant interest in drug discovery and development. Pyridine scaffolds are privileged structures in medicinal chemistry, and the specific arrangement of chloro, methyl, and hydroxyl groups on this molecule offers a versatile platform for creating complex molecular architectures.[1] This document details a robust, multi-step synthetic pathway, explains the chemical principles underpinning the chosen methodology, and establishes a rigorous analytical workflow for the structural confirmation and purity assessment of the final compound.
Introduction and Strategic Importance
The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and blockbuster pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a cornerstone of modern drug design. This compound is a particularly valuable building block due to its trifunctional nature:
-
The Chlorine Atom (C2): Serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse molecular fragments.
-
The Hydroxyl Group (C3): Can be alkylated or acylated to modulate physicochemical properties such as solubility and lipophilicity. It also acts as a key hydrogen bond donor/acceptor, crucial for molecular recognition at biological targets.
-
The Methyl Group (C4): Provides a lipophilic contact point and can influence the steric and electronic properties of the pyridine ring, impacting binding affinity and metabolic stability.
This unique combination makes this compound a strategic starting material for synthesizing novel compounds targeting a wide range of diseases, from inflammation to oncology.[2]
A Validated Synthetic Pathway
While multiple synthetic routes to substituted pyridines exist, a highly effective and logical pathway to this compound proceeds via the key intermediate, 3-Amino-2-chloro-4-methylpyridine. This approach is predicated on well-established, high-yielding transformations that are scalable and reproducible. The overall strategy involves constructing a functionalized pyridine ring, introducing the chloro and amino groups, and finally converting the amine to the target hydroxyl group via a Sandmeyer-type reaction.
Caption: Synthetic Workflow for this compound.
Experimental Protocol
Causality Behind Methodological Choices: The synthesis begins with the construction of the pyridine core, followed by robust functional group interconversions. The use of phosphorus oxychloride is a standard and highly effective method for converting hydroxypyridines (or their pyridinone tautomers) to chloropyridines.[3][4] The Hofmann degradation provides a reliable pathway from a carboxamide to an amine.[3] The final diazotization-hydrolysis sequence is a classic transformation for converting an aromatic amine to a hydroxyl group, requiring careful temperature control to manage the stability of the diazonium salt intermediate.
Step 1: Synthesis of 2-Hydroxy-4-methyl-3-pyridinecarbonitrile This initial step involves the condensation of 4,4-dimethoxy-2-butanone with cyanoacetamide, followed by cyclization to form the pyridine ring.[5] This reaction is typically catalyzed by a base and provides the core scaffold for subsequent modifications.
Step 2: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile
-
To a flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-methyl-3-pyridinecarbonitrile (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, ~5.0 eq) portion-wise.
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully distill the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃ or NH₄OH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the title compound.[3][4]
Step 3: Synthesis of 3-Amino-2-chloro-4-methylpyridine
-
Hydrolyze the nitrile group of 2-chloro-4-methyl-3-pyridinecarbonitrile by heating in concentrated sulfuric acid (~100 °C for 1 hour) to form 2-chloro-4-methyl-3-carboxamide.[4]
-
Prepare a solution of sodium hypobromite (NaOBr) by adding bromine dropwise to a cooled (0 °C) solution of sodium hydroxide.
-
Add the 2-chloro-4-methyl-3-carboxamide portion-wise to the cold NaOBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-75 °C for 2-3 hours to complete the Hofmann degradation.[3]
-
Cool the mixture to induce crystallization. Filter the product, wash with water, and dry to obtain 3-Amino-2-chloro-4-methylpyridine.[6]
Step 4: Synthesis of this compound
-
Dissolve 3-Amino-2-chloro-4-methylpyridine (1.0 eq) in a dilute aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then gently heat to 40-50 °C. Nitrogen gas evolution will be observed as the diazonium salt hydrolyzes.
-
After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical data are expected for this compound.
Caption: Logical Workflow for Compound Characterization.
Summary of Expected Analytical Data
The following table summarizes the key physical and spectroscopic data expected for this compound.[7]
| Parameter | Expected Value / Observation |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| CAS Number | 884494-70-6[7] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5-10.5 (s, 1H, -OH), δ ~7.8 (d, 1H, Ar-H), δ ~7.1 (d, 1H, Ar-H), δ ~2.3 (s, 3H, -CH₃). Chemical shifts and coupling constants (J) will confirm substitution pattern. |
| ¹³C NMR (100 MHz, DMSO-d₆) | 6 distinct signals expected. Approximate shifts: δ ~150-155 (C-OH), δ ~145-150 (C-Cl), δ ~140-145 (Ar C-H), δ ~125-130 (Ar C-CH₃), δ ~120-125 (Ar C-H), δ ~15-20 (-CH₃). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 143. Isotopic peak (M+2)⁺ at m/z = 145 with ~33% intensity of M⁺, confirming the presence of one chlorine atom. |
| IR Spectroscopy (ATR) | Broad peak at ~3200-3600 cm⁻¹ (O-H stretch); ~2900-3000 cm⁻¹ (C-H stretch); ~1550-1600 cm⁻¹ (C=C/C=N aromatic stretch); ~1000-1100 cm⁻¹ (C-O stretch); ~700-800 cm⁻¹ (C-Cl stretch).[8] |
Conclusion
This guide outlines a logical and robust framework for the synthesis and characterization of this compound. By leveraging a multi-step pathway built upon reliable and well-documented chemical transformations, researchers can confidently produce this valuable intermediate. The detailed characterization workflow provides the necessary tools to validate the structural integrity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and medicinal chemistry. The strategic utility of this compound as a versatile building block underscores its importance for developing next-generation therapeutics.
References
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 884494-70-6 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 8. m.youtube.com [m.youtube.com]
Physicochemical properties of 2-Chloro-4-methylpyridin-3-ol
An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-methylpyridin-3-ol
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural features—a chlorinated pyridine ring with hydroxyl and methyl functional groups—suggest potential applications as a scaffold in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the essential physicochemical properties of this compound and details the experimental protocols for their determination. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, reflecting a commitment to expertise, authoritativeness, and trustworthiness.
Molecular Structure and Identity
The foundational step in characterizing any chemical compound is to confirm its molecular structure and identity. For this compound, this involves a combination of spectroscopic techniques.
Molecular Formula: C₆H₆ClNO Molecular Weight: 143.57 g/mol CAS Number: 884494-70-6[1]
Spectroscopic Characterization
A suite of spectroscopic methods is employed to elucidate and confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the structure of organic molecules.[2][3] A complete analysis of both ¹H and ¹³C NMR spectra is expected for unambiguous structure elucidation.[2][4]
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the presence of specific functional groups within the molecule.[5][6][7]
-
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[8][9][10]
The logical workflow for spectroscopic analysis is depicted below:
Caption: Logical workflow for the structural elucidation of this compound using spectroscopic methods.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and hydroxyl groups. |
| ¹³C NMR | Resonances for each of the six unique carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon.[11] |
| FTIR | A broad absorption band in the 3650-3250 cm⁻¹ region indicating the O-H stretch of the hydroxyl group. Characteristic peaks for C=C and C-N stretching of the pyridine ring, and a C-Cl stretching vibration. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information. |
Physical Properties
Melting Point
The melting point of a solid is a critical indicator of its purity.[12][13] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt over a wider and lower temperature range.[12]
Experimental Protocol: Capillary Melting Point Determination [14]
The capillary method is a common and straightforward technique for determining the melting point.[14]
Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form.[14]
-
Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to pack a small amount (2-4 mm in height) into the sealed end.[15]
-
Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus.[14][15]
-
Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point. This is a time-saving measure.[12][15]
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[15] Insert a new sample and heat slowly, at a rate of 1-3°C per minute, near the expected melting point.[15]
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point of the compound.[15]
Table 2: Physical Properties of this compound
| Property | Value | Method of Determination |
| Melting Point | To be determined | Capillary Method |
| Appearance | To be determined | Visual Inspection |
Chemical Properties
Solubility
Solubility is a crucial parameter in drug development as it influences absorption and bioavailability. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[16] The presence of a polar hydroxyl group and the pyridine nitrogen suggests that this compound will exhibit some solubility in polar solvents.
Experimental Protocol: Qualitative Solubility Testing [17][18][19]
A systematic approach to solubility testing can provide significant information about the functional groups and polarity of a molecule.[17]
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.[17][19]
-
Procedure:
-
Interpretation:
-
Water Solubility: Indicates the presence of polar functional groups.[17] The pH of the aqueous solution should be tested with litmus paper to determine if the compound is acidic or basic.[19]
-
5% NaOH Solubility: Solubility in a dilute base suggests the presence of an acidic functional group, such as the hydroxyl group on the pyridine ring, which is phenolic in nature.[17][20]
-
5% NaHCO₃ Solubility: Differentiates between strong and weak acids. Phenols are typically insoluble in sodium bicarbonate solution.[20]
-
5% HCl Solubility: Solubility in a dilute acid indicates the presence of a basic functional group, such as the pyridine nitrogen.[17][19][20]
-
Caption: Decision workflow for the qualitative solubility testing of this compound.
Table 3: Predicted Solubility Profile of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | Presence of polar hydroxyl group and pyridine nitrogen capable of hydrogen bonding. |
| Diethyl Ether | Slightly soluble | A less polar organic solvent. |
| 5% NaOH | Soluble | The phenolic hydroxyl group is acidic and will be deprotonated by a strong base. |
| 5% NaHCO₃ | Insoluble | The phenolic hydroxyl group is likely not acidic enough to react with a weak base. |
| 5% HCl | Soluble | The basic pyridine nitrogen will be protonated by an acid. |
Acidity Constant (pKa)
The pKa is a quantitative measure of the strength of an acid in solution. For a molecule like this compound, which has both an acidic (hydroxyl) and a basic (pyridine nitrogen) center, determining the pKa values is essential for understanding its ionization state at physiological pH.[21] Potentiometric titration is a highly precise and common method for pKa determination.[21][22]
Experimental Protocol: pKa Determination by Potentiometric Titration [21][22][23]
Methodology:
-
Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[23]
-
Sample Preparation: Prepare a solution of this compound of a known concentration (at least 10⁻⁴ M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).[22][23] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[23]
-
Titration:
-
To determine the pKa of the acidic hydroxyl group, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the pKa of the basic pyridine nitrogen (as its conjugate acid), first, protonate it with a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) and then titrate with a standardized strong base.
-
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, ensuring the pH reading is stable.[23]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[21][24] The first derivative of the curve can be used to accurately locate the equivalence point.[24]
Conclusion
This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. By systematically applying these spectroscopic and analytical techniques, researchers can obtain a comprehensive and reliable characterization of this compound. This foundational knowledge is indispensable for advancing its potential applications in drug discovery and development, ensuring that subsequent research is built upon a solid and trustworthy understanding of its chemical nature.
References
- 1. 884494-70-6 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. azolifesciences.com [azolifesciences.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. mse.washington.edu [mse.washington.edu]
- 6. photometrics.net [photometrics.net]
- 7. rtilab.com [rtilab.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 14. westlab.com [westlab.com]
- 15. southalabama.edu [southalabama.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.ws [chem.ws]
- 19. scribd.com [scribd.com]
- 20. www1.udel.edu [www1.udel.edu]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. scispace.com [scispace.com]
Spectroscopic Data of 2-Chloro-4-methylpyridin-3-ol: A Technical Guide for Researchers
This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-4-methylpyridin-3-ol (CAS No. 884494-70-6), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. While comprehensive experimental spectra for this specific compound are not widely published, this document leverages fundamental principles of spectroscopy and extensive data from analogous structures to provide a robust, predictive guide for its structural elucidation. By understanding the influence of each substituent—chloro, methyl, and hydroxyl groups—on the pyridine core, we can confidently anticipate the key features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
This document is structured to provide not just data, but a causal understanding behind the spectral characteristics, empowering researchers to interpret their own experimental results with greater confidence.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyridine ring, and the hydroxyl proton.
Predicted Spectral Features:
-
Methyl Protons (-CH₃): A singlet appearing in the upfield region, predicted around δ 2.2-2.4 ppm . The methyl group at the C4 position is relatively shielded and will not exhibit coupling with other protons, resulting in a sharp singlet integrating to 3H. For comparison, the methyl protons in 4-methylpyridine (4-picoline) appear at approximately δ 2.35 ppm.[1][2]
-
Aromatic Protons (-H5, -H6): The pyridine ring features two remaining protons at the C5 and C6 positions. These will appear as two distinct doublets in the aromatic region (δ 6.5-8.5 ppm).
-
H5 Proton: This proton is expected to be a doublet at approximately δ 7.0-7.2 ppm . It is coupled to the H6 proton.
-
H6 Proton: This proton, adjacent to the nitrogen atom, will be the most deshielded aromatic proton, appearing as a doublet around δ 7.9-8.1 ppm . Its downfield shift is characteristic of protons alpha to the nitrogen in a pyridine ring.[3][4]
-
-
Hydroxyl Proton (-OH): A broad singlet is predicted in the range of δ 5.0-6.0 ppm , though its chemical shift can be highly variable depending on the solvent, concentration, and temperature. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a classic test for exchangeable protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[5]
-
Filtration: Filter the solution through a pipette with a small glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[6]
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for chemical shift referencing.
-
D₂O Exchange: To confirm the hydroxyl peak, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and gently shaking.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₃ (C4) | 2.2 - 2.4 | Singlet (s) | 3H |
| H5 | 7.0 - 7.2 | Doublet (d) | 1H |
| H6 | 7.9 - 8.1 | Doublet (d) | 1H |
| -OH (C3) | 5.0 - 6.0 (variable) | Broad Singlet (br s) | 1H |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are heavily influenced by the electronic effects of the attached substituents.
Predicted Spectral Features:
The chemical shifts are predicted based on data from analogous compounds like 2-chloropyridine and 4-methylpyridine.[7][8][9][10][11]
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear at the highest field (most shielded), predicted around δ 18-22 ppm .
-
Aromatic Carbons:
-
C2 (bearing -Cl): The carbon atom directly bonded to the electronegative chlorine atom will be significantly deshielded, predicted in the range of δ 148-152 ppm . In 2-chloropyridine, this carbon appears around δ 150 ppm.[9]
-
C3 (bearing -OH): The carbon attached to the hydroxyl group is also deshielded, expected around δ 153-157 ppm .
-
C4 (bearing -CH₃): This carbon's chemical shift will be influenced by both the attached methyl group and its position relative to the other substituents, predicted around δ 135-139 ppm .
-
C5: This CH carbon is predicted to appear in the region of δ 120-124 ppm .
-
C6: The CH carbon adjacent to the ring nitrogen will be deshielded relative to C5, predicted around δ 145-149 ppm .
-
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A higher concentration is typically required for ¹³C NMR. Dissolve 15-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.[12]
-
Filtration: Filter the sample solution into a clean 5 mm NMR tube as described for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. The solvent signal can be used for chemical shift referencing (e.g., CDCl₃ at δ 77.16 ppm).
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (C4) | 18 - 22 |
| C5 | 120 - 124 |
| C4 | 135 - 139 |
| C6 | 145 - 149 |
| C2 | 148 - 152 |
| C3 | 153 - 157 |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted Spectral Features:
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration.[13] The broadening is due to intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Weak to medium sharp peaks are expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.
-
C-H Stretch (Aliphatic): Absorption bands corresponding to the methyl group's C-H stretching will appear just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ .
-
C=C and C=N Ring Stretch: The pyridine ring will exhibit a series of characteristic stretching vibrations in the fingerprint region, typically between 1400-1650 cm⁻¹ .[14]
-
C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group is expected to produce a strong peak in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong absorption band for the C-Cl stretch is predicted in the lower frequency region, typically between 700-800 cm⁻¹ .
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common, rapid technique that requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.[15]
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the built-in press to ensure firm contact between the sample and the crystal surface.[16]
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Data Summary
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=C, C=N Ring Stretches | 1400 - 1650 | Medium to Strong |
| C-O Stretch | 1200 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium to Strong |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Electron Ionization (EI) is a common "hard" ionization technique that causes significant fragmentation, which can be useful for structural elucidation.[17][18]
Predicted Spectral Features:
-
Molecular Ion (M⁺): The molecular formula is C₆H₆ClNO. The monoisotopic mass is approximately 143.01 Da. A key feature will be the isotopic pattern of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the mass spectrum will show two molecular ion peaks:
-
M⁺ peak at m/z 143 (for the molecule containing ³⁵Cl)
-
M+2 peak at m/z 145 (for the molecule containing ³⁷Cl)
-
The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 . This pattern is a definitive indicator of the presence of a single chlorine atom.
-
-
Key Fragmentation Pathways: EI is a high-energy technique that will cause the molecular ion to fragment.[19][20][21] Plausible fragmentation pathways include:
-
Loss of HCl (M - 36): A fragment ion at m/z 107 could be formed by the elimination of a hydrogen and the chlorine atom.
-
Loss of CO (M - 28): Following rearrangement, the loss of carbon monoxide from the pyridinol ring could lead to a fragment at m/z 115 .
-
Loss of Methyl Radical (M - 15): Cleavage of the methyl group would result in a fragment at m/z 128 .
-
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[17]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
- 1. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 8. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. organomation.com [organomation.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mse.washington.edu [mse.washington.edu]
- 16. agilent.com [agilent.com]
- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Electron ionization - Wikipedia [en.wikipedia.org]
- 19. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-depth Technical Guide to the Potential Reaction Mechanisms of 2-Chloro-4-methylpyridin-3-ol
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential reaction mechanisms involving 2-Chloro-4-methylpyridin-3-ol. This document delves into the chemical reactivity of this versatile heterocyclic compound, offering insights into its behavior in various organic transformations. The content is structured to provide not only a theoretical understanding of the reaction mechanisms but also practical, field-proven insights and detailed experimental protocols.
Introduction
This compound is a substituted pyridine derivative with a unique combination of functional groups that dictate its chemical reactivity. The presence of a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position on the pyridine ring gives rise to a rich and varied chemical landscape. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The chlorine atom at the 2-position serves as a good leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The hydroxyl group, a proton donor and a nucleophile, can participate in a range of reactions typical of phenols and alcohols. The methyl group, through its electron-donating inductive effect, can influence the regioselectivity of certain reactions. This guide will explore these reactivities in detail, providing a framework for the rational design of synthetic routes utilizing this valuable building block.
Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | --INVALID-LINK-- |
| Molecular Weight | 143.57 g/mol | --INVALID-LINK-- |
| CAS Number | 884494-70-6 | --INVALID-LINK-- |
| Appearance | Off-White to Light Yellow Powder | Not explicitly found, inferred from similar compounds. |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from general properties of pyridinols. |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most prominent reaction pathway for this compound is nucleophilic aromatic substitution at the C2-position, where the chlorine atom is displaced by a nucleophile. The electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho (C2 and C6) and para (C4) to it for nucleophilic attack.[1][2] The presence of the chlorine atom, a good leaving group, at the C2-position makes this a highly favorable reaction.
General Mechanism
The SNAr mechanism proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the chloride ion.
Caption: Generalized SNAr mechanism at the C2-position.
Common Nucleophiles and Expected Products
| Nucleophile | Reagent Example | Product Type |
| Amines | R-NH₂ (e.g., Aniline, Benzylamine) | 2-Amino-4-methylpyridin-3-ol derivatives |
| Alkoxides | NaOR (e.g., Sodium methoxide) | 2-Alkoxy-4-methylpyridin-3-ol derivatives |
| Thiolates | NaSR (e.g., Sodium thiophenoxide) | 2-Thioether-4-methylpyridin-3-ol derivatives |
| Hydroxide | NaOH or KOH | 4-Methylpyridin-2,3-diol |
Experimental Protocol: Amination with Aniline
This protocol is adapted from established procedures for the amination of 2-chloropyridines.[3]
Objective: To synthesize 2-(phenylamino)-4-methylpyridin-3-ol.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMF to dissolve the solids.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)-4-methylpyridin-3-ol.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or a boronate ester.[4][5][6][7][8]
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[9][10][11][12][13] This provides an alternative and often milder method for amination compared to traditional SNAr.
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating hydroxyl and methyl groups can facilitate substitution under certain conditions. The directing effects of the substituents will play a crucial role in determining the position of substitution. The hydroxyl group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The chloro group is an ortho-, para-director but deactivating. The pyridine nitrogen is a meta-director for electrophilic attack on the pyridinium ion.
Nitration
Nitration of the pyridine ring typically requires harsh conditions. For this compound, nitration is expected to occur at the C5 or C6 position, influenced by the directing effects of the existing substituents.[14][15][16][17][18]
Halogenation
Direct halogenation of the pyridine ring can also be challenging. However, methods for the regioselective halogenation of pyridines and their N-oxides have been developed.[19][20][21][22][23] For this compound, halogenation would likely occur at the C5 or C6 position.
Reactions of the Hydroxyl Group
The hydroxyl group at the C3-position behaves similarly to a phenolic hydroxyl group and can undergo various reactions.
Etherification (Williamson Ether Synthesis)
The hydroxyl group can be deprotonated with a base to form a pyridinoxide, which can then act as a nucleophile to displace a halide from an alkyl halide, forming an ether.[24]
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
Esterification
The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding esters.
Synthesis of this compound
While a definitive, detailed synthesis for this compound was not found in the initial searches, plausible synthetic routes can be proposed based on the synthesis of structurally similar compounds. A common strategy involves the construction of the substituted pyridine ring followed by the introduction or modification of the functional groups. For instance, a route could start from a suitable precursor that already contains the methyl group and then build the pyridine ring, followed by chlorination and hydroxylation steps. The synthesis of the related compound 2-chloro-3-amino-4-methylpyridine often involves multi-step sequences starting from acyclic precursors.[25][26][27][28][29][30]
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. Its reactivity is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling at the C2-position, offering a versatile handle for the introduction of a wide range of substituents. The hydroxyl group provides a secondary site for modification, further expanding its synthetic utility. While electrophilic substitution on the pyridine ring is less favorable, it can be achieved under specific conditions, allowing for further functionalization. This guide provides a foundational understanding of the potential reaction mechanisms of this compound, which should aid researchers in designing innovative synthetic strategies for the development of novel molecules in the pharmaceutical and materials science fields.
References
- 1. m.youtube.com [m.youtube.com]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 15. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 16. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]
- 17. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 18. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Biological dehalogenation and halogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 25. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. Page loading... [wap.guidechem.com]
- 28. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 30. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
Literature review on substituted pyridin-3-ol compounds
An In-Depth Technical Guide to Substituted Pyridin-3-ol Compounds: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Authored by a Senior Application Scientist
Preamble: The Enduring Significance of the Pyridin-3-ol Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component in drug design.[3][4] Among its many isomers, the pyridin-3-ol core—a pyridine ring bearing a hydroxyl group at the 3-position—represents a particularly versatile and valuable starting point for the development of novel therapeutic agents. This hydroxyl group provides a critical anchor for further functionalization and a key interaction point for biological targets.
This technical guide offers a comprehensive exploration of substituted pyridin-3-ol compounds, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to delve into the causal relationships that govern the synthesis, structure-activity relationships (SAR), and biological applications of this important class of molecules. Our focus is on providing not just the "what," but the "why"—elucidating the scientific rationale behind synthetic strategies and the mechanistic basis of biological activity.
Synthetic Avenues to the Pyridin-3-ol Core and Its Derivatives
The efficient synthesis of the pyridin-3-ol scaffold is a critical first step in its exploration. Over the years, methodologies have evolved from harsh, classical procedures to more sophisticated and versatile modern techniques.
Foundational Synthetic Strategies
Historically, the preparation of 3-hydroxypyridine was often challenging. Early, foundational methods included the high-temperature sulfonation of pyridine followed by alkali fusion, and the diazotization of 3-aminopyridine followed by hydrolysis.[5] While historically significant, these methods often suffer from low yields, harsh conditions, and limited scope for introducing substituents.
Modern Synthetic Methodologies
Contemporary organic synthesis offers a broader toolkit for constructing and functionalizing the pyridin-3-ol ring system with greater precision and efficiency.
-
Multi-Component Reactions: These reactions offer a powerful strategy for rapidly building molecular complexity. For instance, a flexible three-component approach involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed for the synthesis of highly substituted pyridin-4-ol derivatives, and similar principles can be applied to access other isomers.[6]
-
Cyclization of Acyclic Precursors: A common and effective strategy involves the construction of the pyridine ring from suitably substituted acyclic precursors. The olefin cross-metathesis reaction, for example, can generate α,β-unsaturated 1,5-dicarbonyl compounds that serve as direct precursors to pyridines with diverse substitution patterns.[7]
-
C-H Functionalization: Direct C-H functionalization has emerged as a step-economical approach to modify the pyridine scaffold without the need for pre-functionalized starting materials.[8] This avoids lengthy synthetic sequences and allows for late-stage modification of complex molecules, a highly desirable feature in drug discovery programs.[9]
Below is a generalized workflow for the synthesis and diversification of a pyridin-3-ol scaffold.
Caption: Generalized workflow for pyridin-3-ol synthesis and functionalization.
Structure-Activity Relationships (SAR): Decoding the Substituent Effects
The biological activity of pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the ring.[10] Understanding these structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Role of Electronic and Steric Properties
The introduction of functional groups can dramatically alter the molecule's interaction with its biological target.
-
Antiproliferative Activity: SAR studies on pyridine derivatives have shown that antiproliferative activity is often linked to the number and position of methoxy (O-CH3) groups; increasing the number of these substituents can lead to lower IC50 values (increased potency).[1] The addition of halogens (Br, Cl, F) and other cyclic structures also significantly modulates activity.[1]
-
Antibacterial Activity: In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the substituents on an attached piperazine ring had a remarkable influence on antibacterial efficacy.[11] This suggests the presence of a large binding pocket in the bacterial target where different functional groups can be accommodated to enhance binding.[11]
-
CNS Receptor Binding: For analogues targeting neuronal nicotinic acetylcholine receptors, the introduction of bulky substituents like phenyl or heteroaryl groups at the C5 position of the pyridine ring was explored to probe steric influence.[12] This led to the identification of compounds with Ki values in the nanomolar range, demonstrating that this position is critical for modulating receptor affinity and functional activity.[12]
The following diagram illustrates the core concept of SAR, where modifications at different positions on the pyridin-3-ol scaffold lead to varied biological outcomes.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-Chloro-4-methylpyridin-3-ol: A Technical Guide to its Discovery and Methodologies
Abstract
This in-depth technical guide navigates the synthetic landscape of 2-Chloro-4-methylpyridin-3-ol, a substituted pyridine derivative of interest to researchers and professionals in drug development. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its existence and synthesis are the logical outcomes of decades of research into the functionalization of the pyridine ring. This guide elucidates the core chemical principles and historical synthetic strategies for related 3-hydroxypyridines and 2-chloropyridines, culminating in a detailed exploration of plausible and established routes to this compound. We will delve into the causality behind experimental choices, provide validated protocols for analogous transformations, and present a forward-looking perspective on the synthesis of this important structural motif.
Introduction: The Significance of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene, while possessing a basic nitrogen atom, make it a privileged scaffold in drug design. The strategic placement of substituents on the pyridine ring is a key tool for modulating a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity and selectivity.
The 3-hydroxypyridine moiety, in particular, is a significant pharmacophore. Its presence in natural products and therapeutic agents underscores its importance[1]. The synthesis of 3-hydroxypyridine itself has a rich history, with early methods involving the high-temperature fusion of pyridinesulfonic acid salts, a process often fraught with challenges of yield and scalability[2]. More refined methods, such as the hydrolysis of 3-pyridinesulfonic acid under pressure, were later developed to improve efficiency and purity[2].
The introduction of a chlorine atom, particularly at the 2-position, further enhances the synthetic versatility of the pyridine ring. The 2-chloro substituent can serve as a handle for a variety of cross-coupling reactions, allowing for the introduction of additional complexity and the construction of diverse molecular architectures[3][4][5].
This guide will therefore first explore the foundational synthesis of 3-hydroxypyridines and the methods for their chlorination, providing the necessary context for understanding the specific challenges and opportunities in the synthesis of this compound.
Foundational Synthetic Strategies for 3-Hydroxypyridines
The journey to synthesizing complex substituted pyridines like this compound begins with an understanding of the fundamental routes to the core 3-hydroxypyridine structure.
From Pyridinesulfonic Acids
Historically, one of the most common industrial methods for producing 3-hydroxypyridine has been the hydrolysis of 3-pyridinesulfonic acid. This multi-step process typically starts with the sulfonation of pyridine, followed by alkali fusion or high-pressure hydrolysis to yield the desired pyridinol[2].
-
Sulfonation of Pyridine: Pyridine is treated with oleum (fuming sulfuric acid) to introduce a sulfonic acid group at the 3-position.
-
Alkali Fusion/Hydrolysis: The resulting 3-pyridinesulfonic acid is then subjected to harsh conditions, either by fusion with a mixture of sodium and potassium hydroxides at high temperatures or by hydrolysis in an aqueous solution of alkali metal hydroxides under pressure[2]. These conditions are necessary to displace the sulfonate group with a hydroxyl group.
While historically significant, these methods often suffer from drawbacks such as high energy consumption, the use of corrosive reagents, and challenges in achieving consistent high yields[2].
Ring Transformation of Furans
A more elegant and often higher-yielding approach to 3-hydroxypyridines involves the ring transformation of furan derivatives. This strategy leverages the commercial availability of a wide range of substituted furans.
A notable example is the reaction of 2-acylfurans with ammonia under heat and pressure, which leads to the corresponding 2-alkyl-3-hydroxypyridines in good yields[6]. This method offers a more direct route to substituted 3-hydroxypyridines. Another key transformation is the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis, to produce 3-hydroxypyridine.
A significant advancement in this area is the synthesis of 3-hydroxypyridine from 2-aminomethylfuran and chlorine in an aqueous hydrochloric acid solution[7]. This process is particularly relevant as it introduces a chlorination step early in the synthetic sequence.
The Introduction of the 2-Chloro Substituent: Key Methodologies
The chlorination of the pyridine ring, particularly at the 2-position, is a critical transformation for accessing a wide range of valuable intermediates.
Chlorination of Pyridinols
A direct approach to 2-chloro-3-hydroxypyridines is the chlorination of 3-hydroxypyridine itself. An early method, reported in 1936, involved the reaction of 3-hydroxypyridine with a mixture of boiling hydrochloric acid and hydrogen peroxide, although the yields were modest[7].
A significant improvement was the use of sodium hypochlorite in an aqueous medium at a high pH (11-13)[7]. This process provides a more efficient and scalable method for the synthesis of 2-chloro-3-hydroxypyridine, with reported yields of up to 85%[7].
Diagram 1: General Workflow for the Chlorination of 3-Hydroxypyridine
Caption: Workflow for the chlorination of 3-hydroxypyridine.
Chlorination of Pyridones
The tautomeric equilibrium between hydroxypyridines and pyridones is a key consideration in their reactivity. For instance, 2-hydroxypyridines exist predominantly as their pyridone tautomers. The conversion of a hydroxyl group to a chloro group is often achieved by treating the corresponding pyridone with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)[8][9][10]. This is a widely used and robust method in pyridine chemistry.
For example, 2-hydroxy-4-methyl-3-pyridinecarbonitrile can be effectively converted to 2-chloro-4-methyl-3-pyridinecarbonitrile by refluxing with phosphorus oxychloride[8][9].
Synthesis of this compound: Plausible Routes and Methodologies
Based on the foundational chemistry discussed, we can now outline the most plausible synthetic routes to this compound.
Route 1: Chlorination of 4-methylpyridin-3-ol
This is arguably the most direct approach and is analogous to the synthesis of 2-chloro-3-hydroxypyridine.
Diagram 2: Synthetic Route via Chlorination of 4-methylpyridin-3-ol
Caption: Direct chlorination of 4-methylpyridin-3-ol.
Experimental Protocol (Hypothetical, based on analogous reactions[7]):
-
Preparation of 4-methylpyridin-3-ol: The synthesis of the starting material, 4-methylpyridin-3-ol, can be achieved through various methods, including multi-step syntheses starting from commercially available picolines or through ring-formation reactions.
-
Chlorination Reaction:
-
To a solution of 4-methylpyridin-3-ol in water, an aqueous solution of sodium hydroxide is added to adjust the pH to approximately 12.
-
The reaction mixture is cooled to 0-5 °C.
-
An aqueous solution of sodium hypochlorite is added dropwise while maintaining the temperature and pH.
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled and the pH is adjusted to neutral (pH 7) with hydrochloric acid.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Causality and Trustworthiness: This protocol is based on the well-established method for the chlorination of 3-hydroxypyridine[7]. The high pH is crucial for the reaction to proceed efficiently, as it deprotonates the hydroxyl group, making the ring more susceptible to electrophilic attack by the active chlorine species. The control of temperature is essential to minimize side reactions. The self-validating nature of this protocol lies in the careful monitoring of pH and the progress of the reaction, ensuring complete conversion and minimizing the formation of byproducts.
Route 2: Multi-step Synthesis from a Substituted Pyridone
This route involves the construction of a suitably substituted pyridin-2-one followed by chlorination and subsequent functional group manipulations. This approach offers greater control over the substitution pattern. A plausible pathway starts from readily available precursors and proceeds through a 2-hydroxypyridine (pyridin-2-one) intermediate.
Diagram 3: Multi-step Synthetic Pathway
Caption: A potential multi-step synthesis of this compound.
This pathway is inspired by the synthesis of 3-amino-2-chloro-4-methylpyridine[8][9][11].
Experimental Protocol (Conceptual steps based on analogous syntheses[8][9]):
-
Synthesis of 2-hydroxy-4-methyl-3-cyanopyridine: This intermediate can be prepared from the cyclization of precursors derived from Knoevenagel condensation of acetone with malononitrile, followed by reaction with triethyl orthoformate and cyclization with ammonia, and subsequent diazotization and hydrolysis[8][9].
-
Chlorination: The 2-hydroxy-4-methyl-3-cyanopyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically at reflux, to yield 2-chloro-4-methyl-3-cyanopyridine[8][9].
Causality and Trustworthiness: Each step in this proposed synthesis is based on well-established and reliable reactions in pyridine chemistry. The chlorination of the pyridone with POCl₃ is a standard and high-yielding procedure. The subsequent transformations of the cyano group are more complex but are based on known organic chemistry principles. The success of this route would depend on the optimization of each step to ensure good yields and purity.
Quantitative Data Summary
| Reaction | Starting Material | Product | Reagents | Yield (%) | Reference(s) |
| Chlorination of 3-hydroxypyridine | 3-hydroxypyridine | 2-chloro-3-hydroxypyridine | NaOCl, aq. NaOH | 85 | [7] |
| Chlorination of 2-hydroxy-4-methyl-3-cyanopyridine | 2-hydroxy-4-methyl-3-cyanopyridine | 2-chloro-4-methyl-3-cyanopyridine | POCl₃ | 89.2 | [8][9] |
| Nitration of 2-hydroxy-4-picoline | 2-hydroxy-4-picoline | 2-hydroxy-4-methyl-3-nitropyridine | HNO₃, H₂SO₄ | (not specified, but known to have selectivity issues) | [8][9][11] |
| Synthesis of 2-chloro-4-methyl-3-nitropyridine | 2-hydroxy-4-methyl-3-nitropyridine | 2-chloro-4-methyl-3-nitropyridine | POCl₃ | 75.3 | [10] |
Conclusion and Future Outlook
The synthesis of this compound, while not detailed in a dedicated historical publication, can be confidently approached through established principles of pyridine chemistry. The direct chlorination of 4-methylpyridin-3-ol stands out as the most straightforward and likely highest-yielding method, building upon the optimized procedures for the parent 3-hydroxypyridine. Multi-step routes, while more complex, offer greater flexibility in the introduction of various substituents and are valuable for creating diverse libraries of analogues for drug discovery.
As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical and agrochemical industries, the development of robust and scalable syntheses for functionalized pyridine building blocks like this compound will remain a critical area of research. Future efforts will likely focus on the development of more sustainable and efficient catalytic methods for the selective functionalization of the pyridine ring, further expanding the synthetic chemist's toolkit for the creation of innovative and impactful molecules.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
- 3. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 9. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 10. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
Theoretical studies on the electronic structure of 2-Chloro-4-methylpyridin-3-ol
An In-Depth Technical Guide to the Theoretical Analysis of the Electronic Structure of 2-Chloro-4-methylpyridin-3-ol for Drug Discovery Applications
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] this compound is a molecule of significant interest, incorporating a unique combination of electron-withdrawing (chloro) and electron-donating (methyl, hydroxyl) groups that modulate its electronic landscape. Understanding this electronic structure at a quantum level is paramount for predicting its reactivity, intermolecular interactions, and ultimate potential as a drug candidate. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using state-of-the-art computational methods. We detail the foundational principles of Density Functional Theory (DFT), outline a validated, step-by-step computational protocol, and explain the interpretation of key electronic descriptors, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights to accelerate rational drug design.[2]
Introduction: The Convergence of Pyridine Chemistry and Computational Insight
The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be synthetically modified at multiple positions.[3] The specific substitution pattern of this compound presents a compelling case for detailed electronic analysis. The interplay between the electronegative chlorine atom at the 2-position, the electron-donating methyl group at the 4-position, and the hydrogen-bonding hydroxyl group at the 3-position creates a nuanced distribution of electron density that dictates the molecule's fundamental chemical and physical properties.
In the modern drug discovery paradigm, quantum chemical calculations have transitioned from a niche academic tool to an indispensable component of the design-make-test-analyze cycle.[4][5] These methods provide invaluable, atom-level insights into molecular structure and properties, allowing for the prediction of reactivity, stability, and potential biological interactions before costly and time-consuming synthesis is undertaken.[2] By applying a robust theoretical framework, we can deconstruct the electronic contributions of each substituent on the pyridine core, thereby generating actionable hypotheses for structure-activity relationship (SAR) studies and guiding the design of next-generation therapeutics.[6]
This guide establishes a definitive computational workflow for characterizing this compound, providing the necessary theoretical background and practical protocols to empower researchers in their drug discovery efforts.
Foundational Theoretical Concepts
A rigorous analysis of molecular electronic structure is built upon the principles of quantum mechanics. For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[1]
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] Its central tenet is that the total energy of a system can be determined from its electron density, a more manageable property than the complex many-electron wavefunction. This approach has become the workhorse of computational chemistry for its ability to accurately predict molecular geometries, vibrational frequencies, and electronic properties.[1]
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.[8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[9][10]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential on the surface of a molecule.[3] It is an invaluable tool for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and halogen bonding.[11][12] The MEP map uses a color scale to denote regions of varying potential:
-
Red/Yellow: Regions of negative potential, rich in electrons, typically associated with lone pairs on heteroatoms (like oxygen and nitrogen). These are sites for electrophilic attack.[13]
-
Blue: Regions of positive potential, electron-poor, typically associated with hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.[13]
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution within a molecule. It calculates the atomic charges and analyzes donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals.[8] This reveals the extent of electron delocalization and the stability imparted by these interactions, offering a more detailed view than simple resonance structures.
A Validated Computational Workflow
The following protocol outlines a robust and reproducible workflow for the theoretical analysis of this compound. This methodology is grounded in widely accepted practices for small organic molecules and ensures high-quality, reliable results.[1][7]
Protocol Overview
The experimental protocol is a sequential process designed to first find the most stable molecular structure and then perform a detailed analysis of its electronic properties.
Caption: A validated workflow for the quantum chemical analysis of this compound.
Step-by-Step Methodology
-
Structure Generation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Ensure correct atom connectivity and initial stereochemistry.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy, most stable conformation of the molecule.[7]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Level of Theory: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.[1]
-
Basis Set: 6-311++G(d,p). This is a Pople-style triple-zeta basis set.
-
6-311G: Describes the core and valence electrons with good flexibility.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. This is critical for accurately describing systems with lone pairs (N, O, Cl) and potential for hydrogen bonding.[1]
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for non-spherical electron distribution, which is essential for describing chemical bonds accurately.[1]
-
-
Solvation Model (Optional but Recommended): To simulate a biological environment, employ a continuum solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A true minimum will have zero imaginary frequencies. The results also provide thermodynamic data (enthalpy, entropy) and predicted IR/Raman spectra.[14][15]
-
-
Single-Point Calculation for Electronic Properties:
-
Objective: Using the validated minimum-energy geometry, perform a high-accuracy single-point energy calculation to derive the electronic properties.
-
Method: Use the same level of theory and basis set. This calculation generates the necessary output files for analyzing:
-
Molecular Orbitals: Energies and visualizations of HOMO and LUMO.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface map.
-
Natural Bond Orbital (NBO) Analysis: Calculate atomic charges, bond orders, and hyperconjugative interactions.
-
-
Analysis and Expected Electronic Structure
Based on established chemical principles and theoretical studies of similar substituted pyridines, the proposed workflow is expected to yield the following insights into the electronic structure of this compound.[1][3]
Frontier Molecular Orbitals (HOMO-LUMO)
The distribution of the frontier orbitals is dictated by the substituents. The HOMO is expected to have significant contributions from the π-system of the pyridine ring and the lone pairs of the hydroxyl oxygen, which is an electron-donating group. The LUMO is anticipated to be a π* orbital distributed across the pyridine ring, with its energy lowered by the electron-withdrawing chlorine atom.
Caption: Conceptual energy diagram of the frontier molecular orbitals.
Table 1: Predicted Electronic Properties
| Property | Expected Value/Observation | Implication |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Susceptibility to electrophilic attack |
| LUMO Energy | ~ -1.0 to -2.0 eV | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | High kinetic stability, moderate reactivity |
| Dipole Moment | > 2.0 Debye | Significant molecular polarity |
Note: These values are illustrative estimates based on similar molecules. Actual calculated values will be specific to the chosen level of theory.
Molecular Electrostatic Potential (MEP)
The MEP map will be crucial for identifying sites of intermolecular interaction.
-
Most Negative Potential (Red): Expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, reflecting their high electron density and role as hydrogen bond acceptors.
-
Most Positive Potential (Blue): Expected on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor.
-
Slightly Negative/Neutral Potential (Green/Yellow): The chlorine atom will exhibit a region of negative potential (the σ-hole), making it a potential halogen bond donor.[11] The aromatic ring face will also show negative potential above and below the plane.
This distribution is critical for drug design, as it highlights the exact regions where the molecule can interact with amino acid residues in a protein active site (e.g., hydrogen bonding with serine or glutamic acid, π-stacking with phenylalanine).[16]
NBO Atomic Charges
NBO analysis will quantify the electron distribution.
Table 2: Expected NBO Atomic Charges
| Atom | Expected Charge (e) | Rationale |
|---|---|---|
| N1 | -0.6 to -0.8 | Highly electronegative, pyridine ring effect |
| C2 (bonded to Cl) | +0.1 to +0.2 | Inductive effect of the attached chlorine |
| Cl | -0.1 to -0.2 | Electronegative, but with delocalization |
| O (of OH) | -0.7 to -0.9 | Highly electronegative, lone pairs |
| H (of OH) | +0.4 to +0.5 | Polar O-H bond, acidic proton |
These charges confirm the locations of partial positive and negative charge, reinforcing the predictions from the MEP analysis and providing quantitative data for developing force fields for molecular dynamics simulations.
Implications for Drug Development
The theoretical analysis of this compound provides direct, actionable insights for drug development professionals:
-
Target Interaction Mapping: The MEP and NBO analyses provide a detailed map of the molecule's electrostatic and hydrogen/halogen bonding capabilities. This allows for the rational design of compounds that can form specific, high-affinity interactions with a biological target.[2][16]
-
Structure-Activity Relationship (SAR) Guidance: By understanding the electronic role of each substituent, chemists can make informed decisions about where to modify the molecule to enhance potency or improve pharmacokinetic properties (ADME). For example, the calculations can predict how replacing the methyl group with an electron-withdrawing group would alter the HOMO-LUMO gap and overall reactivity.[4][6]
-
Prediction of Physicochemical Properties: Quantum chemical descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models to predict properties like pKa, solubility, and lipophilicity (logP), which are crucial for a compound's drug-likeness.[4][17]
Conclusion
The in-depth theoretical study of this compound's electronic structure is not merely an academic exercise; it is a critical step in modern, rational drug design. By employing a robust computational workflow centered on Density Functional Theory, researchers can gain profound insights into the molecule's reactivity, stability, and intermolecular interaction potential. The methodologies and analyses presented in this guide—from frontier molecular orbital theory to electrostatic potential mapping—provide a clear and validated pathway to transform fundamental quantum chemical data into predictive power, ultimately accelerating the discovery and optimization of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. rowansci.substack.com [rowansci.substack.com]
- 5. quantumzeitgeist.com [quantumzeitgeist.com]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methylpyridin-3-ol for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the solubility and stability of 2-Chloro-4-methylpyridin-3-ol, a substituted pyridinol derivative of interest in pharmaceutical and chemical research. Given the critical role of these physicochemical properties in determining a compound's suitability for development, this document outlines the underlying principles, predictive insights, and detailed experimental protocols necessary for a thorough evaluation. The methodologies described herein are grounded in established scientific principles and adhere to international regulatory standards, ensuring the generation of robust and reliable data.
Introduction: The Significance of Solubility and Stability
The journey of a chemical entity from discovery to a viable product is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and formulation. Stability, the ability of the compound to resist chemical degradation under various environmental conditions, dictates its shelf-life, storage requirements, and the integrity of the final product.
This compound, a heterocyclic compound featuring a pyridinol core, is subject to these fundamental constraints. Its structure, comprising a hydroxyl group (a hydrogen bond donor and acceptor), a basic nitrogen atom, an electron-withdrawing chloro group, and an electron-donating methyl group, suggests a complex interplay of factors governing its solubility and reactivity. This guide will equip the researcher with the necessary tools to dissect these properties systematically.
Theoretical Framework and Predictive Analysis
Before embarking on experimental work, a theoretical assessment of this compound's properties can guide experimental design.
Predicting Solubility Behavior
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics.
-
Polar Nature : The hydroxyl (-OH) group and the nitrogen atom in the pyridine ring can participate in hydrogen bonding with protic solvents like water, ethanol, and methanol. The pyridinolic structure also allows for zwitterionic character, which can enhance aqueous solubility, particularly in response to pH changes.[1]
-
Non-Polar Nature : The methyl group (-CH₃) and the chlorine atom (-Cl) contribute to the molecule's lipophilicity, favoring solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and toluene. The chloro-methyl substitution rule suggests that the volume of these two groups is similar, which can influence crystal packing and, consequently, solubility.[2]
Expected Solubility Profile : It is anticipated that this compound will exhibit moderate solubility in a range of solvents. Its amphiprotic nature suggests that solubility in aqueous media will be highly pH-dependent. In acidic conditions, protonation of the pyridine nitrogen will form a cationic salt, likely increasing water solubility. Conversely, in basic conditions, deprotonation of the hydroxyl group will form an anionic phenoxide-like species, which should also enhance aqueous solubility.
Anticipating Stability Challenges
The chemical stability of this compound is influenced by the reactivity of its functional groups and the electron distribution within the pyridine ring.
-
Hydrolytic Stability : The chloro-group, being a leaving group, may be susceptible to nucleophilic substitution by water (hydrolysis), especially at non-neutral pH and elevated temperatures. The rate of hydrolysis can be influenced by the electronic nature of the pyridine ring.[1][3] The presence of the hydroxyl group may also influence the reactivity of the adjacent chloro-substituent.
-
Oxidative Stability : The pyridine ring itself is relatively electron-deficient, but the hydroxyl and methyl groups can be sites of oxidation. Exposure to oxidative conditions (e.g., hydrogen peroxide) may lead to the formation of N-oxides or degradation of the side chains.[4][5][6]
-
Photostability : Pyridine derivatives can be susceptible to photodegradation upon exposure to UV light.[7][8][9] The energy from UV radiation can promote electronic transitions that lead to bond cleavage and the formation of degradation products.
Experimental Determination of Solubility
A robust determination of solubility requires a systematic approach. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[10][11][12][13]
Shake-Flask Solubility Protocol
Objective : To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials :
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 3/5/7.4/9 Buffers, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV)
Methodology :
-
Preparation : Add an excess amount of solid this compound to each vial (to ensure a saturated solution is achieved). The excess solid should be visually apparent throughout the experiment.
-
Solvent Addition : Add a known volume of the desired solvent to each vial.
-
Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sampling and Filtration : Carefully withdraw a sample from the supernatant, avoiding any solid material. Immediately filter the sample through a syringe filter into a clean vial.
-
Dilution : Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated analytical method (see Section 5) to determine the concentration of this compound.
-
Calculation : Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | ||
| pH 3.0 Buffer | 25 | ||
| pH 7.4 Buffer | 25 | ||
| pH 9.0 Buffer | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 |
Stability Assessment and Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[14] These studies are a core requirement of the International Council for Harmonisation (ICH) guidelines.[15][16]
General Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent compound.[15][16]
A. Hydrolytic Degradation
-
Acidic Condition : Prepare a solution of this compound in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C).
-
Basic Condition : Prepare a solution in 0.1 M NaOH. Incubate under the same temperature conditions.
-
Neutral Condition : Prepare a solution in purified water. Incubate under the same temperature conditions.
-
Sampling : Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). For acid and base samples, neutralize before analysis.
B. Oxidative Degradation
-
Prepare a solution of the compound and treat it with a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubate at room temperature or slightly elevated temperature, protected from light.
-
Sample at various time points and analyze.
C. Thermal Degradation
-
Solid State : Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) with controlled humidity.
-
Solution State : Prepare a solution of the compound in a suitable solvent (e.g., water or acetonitrile/water) and incubate at an elevated temperature.
-
Analyze samples at set intervals.
D. Photolytic Degradation
-
Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[17]
-
Include a dark control sample to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Condition | Time (h) | % Assay of Parent | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | |||
| Oxidation | 3% H₂O₂, RT | 24 | |||
| Thermal (Solid) | 80°C | 48 | |||
| Photolytic | ICH Q1B | - |
Development of a Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies. It must be able to accurately quantify the parent compound and separate it from any potential degradation products or impurities.[18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19][20]
HPLC Method Development and Validation Workflow
Caption: HPLC Method Development and Validation Workflow.
Protocol for Method Development
-
Column Selection : Start with a common reversed-phase column, such as a C18, and a particle size suitable for good resolution (e.g., <5 µm).
-
Mobile Phase Selection : Use a combination of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pKa of the compound should be considered when selecting the buffer pH to ensure good peak shape.
-
Detection Wavelength : Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution.
-
Optimization : Inject a mixture of the unstressed and stressed (degraded) samples. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity : Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants to confirm specificity.
Protocol for Method Validation
Once the method is developed, it must be validated according to ICH Q2(R2) guidelines.[21][22][23]
-
Specificity : Demonstrate that the method can distinguish the analyte from degradation products. This is largely achieved during development using the stressed samples.
-
Linearity : Analyze a series of solutions with known concentrations (at least five) to show that the detector response is directly proportional to the concentration.
-
Range : Establish the concentration interval over which the method is precise, accurate, and linear.
-
Accuracy : Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte (recovery study).
-
Precision : Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity analysis.
-
Robustness : Intentionally make small variations in method parameters (e.g., pH of mobile phase, column temperature) to assess the method's reliability during normal use.
Conclusion
This guide provides a rigorous and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions about the compound's potential for further development. The integration of theoretical prediction with systematic experimental validation ensures a thorough understanding of the molecule's behavior, mitigating risks and paving the way for successful formulation and product development.
References
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 5. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 6. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 19. helixchrom.com [helixchrom.com]
- 20. helixchrom.com [helixchrom.com]
- 21. database.ich.org [database.ich.org]
- 22. hmrlabs.com [hmrlabs.com]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide on the Health and Safety of 2-Chloro-4-methylpyridin-3-ol
Section 1: Hazard Identification and Classification
Based on the hazard profiles of close structural analogues such as 2-chloro-4-methylpyridine and 2-chloro-3-methylpyridine, 2-Chloro-4-methylpyridin-3-ol is anticipated to be classified as a hazardous substance.[1][2] The primary concerns revolve around its irritant properties and potential for acute toxicity.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 (Assumed) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 (Assumed) | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 (Assumed) | H332: Harmful if inhaled |
Signal Word: Warning
Hazard Pictogram:
Section 2: Toxicological Profile
While specific toxicological data for this compound is not available, the following effects are inferred from related compounds:
-
Acute Toxicity: Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[1][2]
-
Eye Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
-
Sensitization: No data is available to suggest whether the compound is a skin or respiratory sensitizer.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this compound or its close analogues.
Section 3: First-Aid Measures
Immediate medical attention should be sought in all cases of significant exposure. The following first-aid procedures are recommended based on the anticipated hazards:
-
Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[2]
Section 4: Safe Handling and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical. The following handling procedures and PPE are recommended to minimize exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Personal Protective Equipment:
| PPE Type | Standard | Rationale |
| Eye/Face Protection | EN 166 (EU) or NIOSH (US) approved safety goggles with side-shields. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin irritation from direct contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or for handling large quantities. | To prevent respiratory tract irritation from inhalation of dust or vapors.[1] |
Safe Handling Workflow:
Caption: Recommended workflow for safely handling this compound.
Section 5: Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
The substance should be stored locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Disposal:
-
Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[1]
-
Do not allow the product to enter drains or waterways.
Section 6: Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading.
-
Absorb: For small spills, use an inert absorbent material.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Emergency Response Flowchart:
Caption: Flowchart for responding to an accidental release.
Section 7: Physical and Chemical Properties
Due to the lack of specific data for this compound, the physical and chemical properties are not listed. It is important to handle this compound with the assumption that it may have properties similar to its analogues, which may include being a solid with limited water solubility.
Section 8: Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Assumed to be stable under normal storage conditions.[3]
-
Conditions to Avoid: Avoid exposure to incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.
References
Methodological & Application
Experimental protocol for the synthesis of 2-Chloro-4-methylpyridin-3-ol
An Application Note for the Multi-Step Synthesis of 2-Chloro-4-methylpyridin-3-ol
Introduction
This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, hydroxyl, and methyl functional groups on a pyridine core makes it a valuable heterocyclic building block for the synthesis of complex target molecules, particularly as a key intermediate in the development of novel kinase inhibitors and other biologically active compounds. The strategic placement of a halogen allows for further functionalization via cross-coupling reactions, while the phenol-like hydroxyl group provides a site for etherification or esterification.
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The synthetic strategy is designed to be robust and scalable, proceeding through several well-established transformations. The chosen five-step route begins with the commercially available starting material, 4-methylpyridine (γ-picoline), and navigates through key intermediates including 4-methyl-3-nitropyridine-N-oxide and 2-chloro-4-methylpyridin-3-amine.
The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations. This approach is intended to provide researchers, scientists, and drug development professionals with a reliable and well-understood pathway to access this important chemical intermediate.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a five-step sequence starting from 4-methylpyridine. The pathway involves N-oxidation, regioselective nitration, chlorination with concomitant deoxygenation, nitro group reduction, and finally, diazotization followed by hydrolysis to install the hydroxyl group.
Caption: Overall reaction pathway for the synthesis of this compound.
Part 1: Synthesis of 4-Methyl-3-nitropyridine-N-oxide
This part covers the initial two steps of the synthesis: the oxidation of 4-methylpyridine to its N-oxide, followed by regioselective nitration. The N-oxide formation is crucial as it activates the pyridine ring and directs the incoming nitro group to the C3 position, away from the C2/C6 positions which are deactivated by the N-oxide.
Step 1: Synthesis of 4-Methylpyridine-N-oxide
Principle: 4-methylpyridine is oxidized at the nitrogen atom using hydrogen peroxide in glacial acetic acid. The acetic acid acts as a solvent and catalyst, forming peracetic acid in situ, which is the active oxidizing agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylpyridine | 93.13 | 50.0 g | 0.537 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Hydrogen Peroxide (30%) | 34.01 | 61 mL | 0.60 |
Protocol:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 4-methylpyridine (50.0 g) and glacial acetic acid (250 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Carefully add 30% hydrogen peroxide (61 mL) portion-wise to the flask, ensuring the internal temperature does not exceed 40 °C. An ice bath may be used for cooling if necessary.
-
After the addition is complete, heat the reaction mixture to 70-75 °C and maintain this temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.
-
The resulting residue is made alkaline (pH ~8-9) by the careful addition of a saturated sodium carbonate solution. Caution: This neutralization is exothermic and involves gas evolution (CO2).
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Methylpyridine-N-oxide as a solid.
Step 2: Synthesis of 4-Methyl-3-nitropyridine-N-oxide
Principle: The pyridine ring of the N-oxide is activated towards electrophilic substitution. Nitration is achieved using a classic nitrating mixture (sulfuric and nitric acids), with the N-oxide directing the substitution to the C3 position. This procedure is adapted from a similar synthesis of 3-methyl-4-nitropyridine-1-oxide.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylpyridine-N-oxide | 109.12 | 50.0 g | 0.458 |
| Concentrated H₂SO₄ (98%) | 98.08 | 200 mL | - |
| Fuming HNO₃ (90%) | 63.01 | 100 mL | - |
Protocol:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (200 mL) to 0 °C in an ice-salt bath.
-
Slowly add 4-Methylpyridine-N-oxide (50.0 g) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
-
Once the addition is complete and the solid has dissolved, add fuming nitric acid (100 mL) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition, remove the ice bath and slowly heat the mixture to 90 °C. Maintain this temperature for 3 hours.
-
Cool the reaction mixture to room temperature and then pour it carefully onto 1 kg of crushed ice with vigorous stirring. Caution: This should be done slowly in a large beaker.
-
Neutralize the cold acidic solution by slowly adding solid sodium carbonate until the pH is ~7-8. This will cause significant frothing and gas evolution.
-
The yellow precipitate of 4-Methyl-3-nitropyridine-N-oxide is collected by suction filtration.
-
Wash the solid with cold water (2 x 100 mL) and dry it in a vacuum oven at 50 °C.
Part 2: Synthesis of this compound
This section details the final three steps: chlorination of the pyridine ring, reduction of the nitro group, and the conversion of the resulting amino group into the target hydroxyl group.
Step 3: Synthesis of 2-Chloro-4-methyl-3-nitropyridine
Principle: The N-oxide is treated with phosphorus oxychloride (POCl₃). This reaction, common for pyridine-N-oxides, results in the deoxygenation of the N-oxide and the introduction of a chlorine atom at the C2 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methyl-3-nitropyridine-N-oxide | 154.12 | 60.0 g | 0.389 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 180 mL | 1.95 |
Protocol:
-
In a 500 mL flask equipped with a magnetic stirrer and reflux condenser (with a gas trap), add 4-Methyl-3-nitropyridine-N-oxide (60.0 g).
-
Carefully add phosphorus oxychloride (180 mL) to the flask at room temperature.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2 hours. The solid will gradually dissolve.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto 1 kg of crushed ice. Extreme Caution: This reaction is highly exothermic and releases HCl gas. This must be performed in a well-ventilated fume hood.
-
Stir the mixture until all the ice has melted. The product will precipitate as a solid.
-
Neutralize the acidic solution with solid sodium bicarbonate until the pH is ~7.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-Chloro-4-methyl-3-nitropyridine. The crude product can be purified by recrystallization from ethanol.
Step 4: Synthesis of 2-Chloro-4-methylpyridin-3-amine
Principle: The nitro group of 2-Chloro-4-methyl-3-nitropyridine is reduced to an amino group. A common and effective method is reduction using tin(II) chloride in concentrated hydrochloric acid. This intermediate is a key precursor for the HIV drug Nevirapine.[2][3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-methyl-3-nitropyridine | 172.57 | 50.0 g | 0.290 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 196.0 g | 0.868 |
| Concentrated HCl (37%) | 36.46 | 300 mL | - |
Protocol:
-
To a 1 L flask, add 2-Chloro-4-methyl-3-nitropyridine (50.0 g) and concentrated hydrochloric acid (300 mL).
-
Stir the suspension and add Tin(II) chloride dihydrate (196.0 g) portion-wise. The reaction is exothermic; maintain the temperature below 60 °C using an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture into a large beaker containing 500 g of ice.
-
Basify the mixture by slowly adding 50% aqueous sodium hydroxide solution until the pH is >10. The tin salts will precipitate. Caution: Highly exothermic.
-
Filter the mixture through a pad of celite to remove the tin hydroxides. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 2-Chloro-4-methylpyridin-3-amine as a solid.[5]
Step 5: Synthesis of this compound
Principle: The final step involves the conversion of the amino group to a hydroxyl group. This is achieved by forming a diazonium salt with nitrous acid (generated in situ from sodium nitrite and sulfuric acid) at low temperature, followed by thermal decomposition of the salt in water.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-methylpyridin-3-amine | 142.59 | 35.0 g | 0.245 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Water | 18.02 | 300 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 18.6 g | 0.270 |
Protocol:
-
In a 1 L beaker, prepare a solution of sulfuric acid (50 mL) in water (200 mL) by slowly adding the acid to the water with cooling.
-
Add 2-Chloro-4-methylpyridin-3-amine (35.0 g) to the acidic solution and stir until dissolved. Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (18.6 g) in water (100 mL) and cool the solution to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 30 minutes, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Slowly heat the reaction mixture (containing the diazonium salt) to 50-60 °C. Nitrogen gas will evolve vigorously. Maintain heating until gas evolution ceases.
-
Cool the mixture to room temperature.
-
Adjust the pH to ~7 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
Experimental Workflow Visualization
Caption: High-level workflow for the synthesis and purification of the target compound.
Safety and Handling
-
Strong Acids and Bases: Concentrated sulfuric acid, nitric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles. All additions and neutralizations should be performed slowly and with cooling.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood.
-
Exothermic Reactions: Several steps, particularly neutralizations and the quenching of POCl₃, are highly exothermic. Maintain vigilant temperature control using ice baths.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. The protocol is designed to use them in situ in a cold aqueous solution, which is a standard and safe practice. Do not attempt to isolate the diazonium intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: 2-Chloro-4-methylpyridin-3-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Bifunctional Pyridine
2-Chloro-4-methylpyridin-3-ol is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure is characterized by a pyridine core functionalized with a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position. This unique arrangement of functional groups provides two primary, orthogonal reaction sites: the C2-chloro group, which is susceptible to palladium-catalyzed cross-coupling reactions, and the C3-hydroxyl group, which can readily participate in nucleophilic reactions such as etherification.
The presence of the electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position, making the chlorine an excellent leaving group for various transformations.[1][2] Simultaneously, the phenolic hydroxyl group offers a convenient handle for introducing diverse substituents through O-alkylation or O-arylation. This bifunctional nature allows for the stepwise and selective elaboration of the molecule, making it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel drug candidates.[3]
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity Overview
The synthetic utility of this compound stems from the distinct reactivity of its chloro and hydroxyl functionalities. This allows for a modular approach to synthesis, where each site can be addressed independently.
Caption: Key reaction pathways for this compound.
Section 1: Palladium-Catalyzed Cross-Coupling at the C2-Position
The chlorine atom at the C2 position of the pyridine ring is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often rate-limiting for chloroarenes.[4]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-pyridine structures by coupling the chloropyridine with an organoboron reagent.[5][6] This reaction is valued for its functional group tolerance and the stability of the boronic acid reagents.[6]
Mechanistic Causality
The reaction proceeds through a well-established catalytic cycle.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine. This is the crucial activation step.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[6]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often required for coupling less reactive aryl chlorides.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-(Aryl)-4-methylpyridin-3-ol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 | Palladium Precatalyst |
| SPhos or XPhos | 0.04 | Ligand |
| K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane / Water (e.g., 10:1) | - | Solvent System |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 0.5 mL of water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-4-methylpyridin-3-ol.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8] It allows for the coupling of aryl halides with a wide variety of amines, a transformation that is challenging using classical methods.[7][8] For substrates like this compound, this reaction provides direct access to 2-amino-pyridine derivatives.
Mechanistic Causality
The catalytic cycle is analogous to the Suzuki coupling, involving:[7]
-
Oxidative Addition of the C-Cl bond to the Pd(0) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination of the C-N bond to release the product and regenerate the Pd(0) catalyst.
A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine bound to the palladium center. The choice of ligand is again critical to prevent side reactions like hydrodehalogenation and to promote the desired reductive elimination.[4]
Protocol: Synthesis of 2-(Alkyl/Arylamino)-4-methylpyridin-3-ol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R₂NH) | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 0.02 | Palladium Precatalyst |
| BINAP or Xantphos | 0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | Base |
| Toluene or Dioxane (anhydrous) | - | Solvent |
Experimental Procedure:
-
Reaction Setup (Glovebox): Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up the reaction in a glovebox. Add the palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 mmol) and the anhydrous solvent (e.g., 5 mL Toluene).
-
Amine Addition: Add the amine (1.2 mmol) via syringe.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the target 2-amino-4-methylpyridin-3-ol.
Section 2: Reactions at the C3-Hydroxyl Group
The phenolic hydroxyl group at the C3 position is a versatile functional handle for introducing a wide array of molecular fragments, most commonly through the formation of ether linkages.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable Sₙ2 reaction for forming ethers from an alkoxide and an alkyl halide.[9] This method is ideal for creating a library of 3-alkoxy-2-chloro-4-methylpyridine derivatives.
Mechanistic Causality
The synthesis is a two-step, one-pot process:
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group to form a nucleophilic pyridinolate anion. The choice of a strong, non-nucleophilic base is key to ensure complete deprotonation without competing side reactions.
-
Sₙ2 Attack: The resulting alkoxide attacks a primary or methyl alkyl halide in an Sₙ2 fashion, displacing the halide and forming the ether bond. To ensure high yields and avoid competing E2 elimination, it is critical to use unhindered electrophiles (methyl or primary alkyl halides).
Caption: Workflow for the Williamson Ether Synthesis.
Protocol: Synthesis of 3-Alkoxy-2-chloro-4-methylpyridine
This protocol outlines a general procedure for the O-alkylation of this compound.
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (NaH, 60% disp. in oil) | 1.2 | Base |
| Alkyl Halide (e.g., R-I, R-Br) | 1.1 | Electrophile |
| Tetrahydrofuran (THF), anhydrous | - | Solvent |
| N,N-Dimethylformamide (DMF), anhydrous | - | Co-solvent (optional) |
Experimental Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a suspension of NaH (1.2 mmol) in anhydrous THF (5 mL).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes. Hydrogen gas will evolve.
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridinolate anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy any unreacted NaH.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure ether.
Conclusion
This compound serves as a highly effective and versatile building block in organic synthesis. The orthogonal reactivity of the C2-chloro and C3-hydroxyl groups enables chemists to perform selective, high-yielding transformations such as palladium-catalyzed cross-couplings and Williamson ether syntheses. This modular approach facilitates the rapid generation of diverse and complex pyridine derivatives, making it an invaluable tool for professionals in pharmaceutical research and drug development. The protocols and insights provided herein offer a robust foundation for leveraging the full synthetic potential of this important intermediate.
References
- 1. chempanda.com [chempanda.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 2-Chloro-4-methylpyridin-3-ol for Biological Screening
Introduction: The Strategic Value of the 2-Chloro-4-methylpyridin-3-ol Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make it an attractive framework for the design of novel therapeutics. Within this class, the pyridin-3-ol motif is of particular interest, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties.[2][3]
The subject of this guide, this compound, represents a versatile starting material for the generation of diverse small molecule libraries for biological screening. Its structure presents two key points for chemical modification: the hydroxyl group at the 3-position and the chloro group at the 2-position. This dual functionality allows for the introduction of a wide variety of substituents, enabling a systematic exploration of the chemical space around the pyridin-3-ol core and the elucidation of structure-activity relationships (SAR).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It details robust protocols for O-alkylation and Suzuki-Miyaura cross-coupling reactions, explains the rationale behind the experimental choices, and outlines a strategy for the subsequent biological evaluation of the synthesized compound library.
Part 1: Chemical Derivatization Strategies
The derivatization of this compound can be strategically approached by targeting its two reactive sites. O-alkylation of the hydroxyl group allows for the introduction of various alkyl and arylalkyl side chains, modulating the compound's lipophilicity and steric profile. The chloro group, on the other hand, serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of diverse (hetero)aryl moieties.
O-Alkylation of the Pyridin-3-ol Moiety
The Williamson ether synthesis is a classic and reliable method for the O-alkylation of alcohols. In the context of this compound, the phenolic hydroxyl group can be deprotonated with a suitable base to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical to ensure efficient deprotonation without promoting side reactions. A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically sufficient. Stronger bases like organolithium reagents are generally unnecessary and may lead to undesired reactions with the pyridine ring or the chloro substituent.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), is ideal for this reaction as it can dissolve the ionic intermediates and does not interfere with the nucleophilic attack.
-
Reaction Temperature: The reaction is often performed at room temperature or with gentle heating to drive the reaction to completion without causing decomposition of the starting material or product.
Experimental Protocol: General Procedure for O-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated derivative.
Table 1: Representative Examples of O-Alkylation of this compound
| Entry | Alkyl Halide | Product | Typical Yield (%) |
| 1 | Benzyl bromide | 2-Chloro-3-(benzyloxy)-4-methylpyridine | 85 |
| 2 | Ethyl iodide | 2-Chloro-3-ethoxy-4-methylpyridine | 78 |
| 3 | Propargyl bromide | 2-Chloro-4-methyl-3-(prop-2-yn-1-yloxy)pyridine | 75 |
Diagram 1: O-Alkylation Workflow
Caption: Workflow for the O-alkylation of this compound.
Suzuki-Miyaura Cross-Coupling at the C2-Position
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms.[4][5] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide. In our case, the chloro group at the 2-position of the pyridine ring serves as the electrophilic partner.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki coupling. For less reactive aryl chlorides, catalyst systems employing electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than those with simpler phosphines like triphenylphosphine.[4]
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.[4]
-
Solvent: Aprotic polar solvents such as dioxane, N,N-dimethylformamide (DMF), or toluene are commonly used. The addition of water to create a biphasic system can be beneficial as it can aid in the dissolution of the base and facilitate the catalytic cycle.
-
Reaction Temperature: Elevated temperatures (typically 80-120 °C) are generally required to facilitate the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
O-protected this compound derivative
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the O-protected this compound derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 100 °C for 12-18 hours, or until LC-MS analysis indicates completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Representative Examples of Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-(Benzyloxy)-4-methyl-2-phenylpyridine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 3-(Benzyloxy)-2-(4-methoxyphenyl)-4-methylpyridine | 70 |
| 3 | Thiophene-2-boronic acid | 3-(Benzyloxy)-4-methyl-2-(thiophen-2-yl)pyridine | 65 |
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Biological Screening of the Derivative Library
The generation of a diverse library of this compound derivatives provides a valuable resource for identifying novel bioactive compounds. A tiered screening approach is recommended, starting with broad-based primary assays to identify "hits," followed by more focused secondary assays to confirm activity and elucidate the mechanism of action.
Rationale for Screening Targets
Based on the known biological activities of related pyridine and pyridin-3-ol scaffolds, the following therapeutic areas represent promising starting points for screening:
-
Anticancer Activity: Many pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[2][3]
-
Antibacterial Activity: The pyridine nucleus is a key component of several antibacterial agents.[1][6][7] Screening against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, is warranted.
-
Neurodegenerative Diseases: Some pyridin-3-ol derivatives have shown potential as acetylcholinesterase inhibitors, a therapeutic strategy for Alzheimer's disease.[8]
High-Throughput Screening (HTS) Protocols
High-throughput screening allows for the rapid and efficient evaluation of large compound libraries. The following are example protocols for primary screens in the aforementioned therapeutic areas.
Protocol 2.2.1: In Vitro Anticancer Screening using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Derivative library stock solutions in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the synthesized derivatives (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability and determine the IC₅₀ values for each compound.
Protocol 2.2.2: Antibacterial Screening using Broth Microdilution
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Derivative library stock solutions in DMSO
-
96-well plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Perform serial two-fold dilutions of the synthesized derivatives in CAMHB in 96-well plates.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth.
Diagram 3: Biological Screening Cascade
Caption: A tiered approach for the biological screening of the derivative library.
Conclusion
The this compound scaffold offers a fertile ground for the discovery of novel bioactive molecules. The synthetic protocols detailed in this application note provide a robust framework for the generation of a diverse chemical library through O-alkylation and Suzuki-Miyaura cross-coupling. The subsequent biological screening cascade enables the identification and characterization of promising lead compounds for further drug development. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new therapeutic opportunities in oncology, infectious diseases, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-4-methylpyridin-3-ol in Organometallic Catalysis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the potential applications of 2-Chloro-4-methylpyridin-3-ol as a versatile ligand in organometallic catalysis. While direct catalytic applications of this specific ligand are emerging, this guide synthesizes information from analogous pyridin-3-ol and substituted pyridine systems to propose robust protocols for its use in key cross-coupling reactions. The electronic and steric properties of the ligand are analyzed to predict its coordination behavior and influence on catalytic activity. Detailed, step-by-step protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are presented, supported by mechanistic insights and data from related systems.
Introduction: The Potential of Substituted Pyridin-3-ol Ligands
Pyridine derivatives are a cornerstone of ligand design in organometallic chemistry, prized for their electronic tunability and strong coordination to a variety of metal centers.[1] The introduction of a hydroxyl group at the 3-position, as in this compound, offers a unique bidentate coordination mode through both the nitrogen and the deprotonated oxygen. This chelation can enhance the stability and reactivity of the catalytic species. The electronic properties of the pyridine ring are further modulated by the electron-withdrawing chloro group at the 2-position and the electron-donating methyl group at the 4-position, allowing for fine-tuning of the metal center's reactivity.
The 2-chloro substituent can also serve as a reactive handle for further functionalization of the ligand backbone, enabling the synthesis of more complex ligand architectures. While its direct applications are still under exploration, the structural motifs present in this compound suggest its potential as a highly effective ligand in a range of catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions.[2]
Synthesis of this compound
The synthesis of this compound can be approached through multi-step sequences starting from readily available precursors. A common strategy involves the construction of the substituted pyridine ring followed by the introduction of the hydroxyl and chloro groups. One potential synthetic route can be adapted from the synthesis of the analogous 3-amino derivative, 2-chloro-3-amino-4-methylpyridine.[1][3][4]
A plausible synthetic pathway could involve the diazotization of 2-chloro-4-methylpyridin-3-amine, followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group. The synthesis of the precursor, 2-chloro-4-methylpyridin-3-amine, often starts from precursors like 4,4-dimethoxyl-2-butanone and cyanoacetamide.[3]
Protocol 1: Hypothetical Synthesis of this compound
Disclaimer: This is a proposed synthetic route and requires experimental validation.
Step 1: Synthesis of 2-Chloro-4-methylpyridin-3-amine. (Based on established procedures for the synthesis of this intermediate)[3][4]
-
This precursor is a known intermediate in the synthesis of pharmaceuticals.[3] It can be synthesized through various published methods, often involving cyclization and chlorination steps.[1][4]
Step 2: Diazotization of 2-Chloro-4-methylpyridin-3-amine.
-
Dissolve 2-Chloro-4-methylpyridin-3-amine (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 3: Hydrolysis of the Diazonium Salt.
-
Gently heat the solution containing the diazonium salt to 50-60 °C. Nitrogen gas evolution should be observed.
-
Maintain this temperature until gas evolution ceases, indicating the completion of the hydrolysis.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃ or NaOH) to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Coordination Chemistry and Ligand Properties
This compound is expected to act as a mono-anionic bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the deprotonated hydroxyl group. This chelation forms a stable five-membered ring, which can significantly influence the geometry and reactivity of the resulting organometallic complex.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom at the 2-position will decrease the electron density on the pyridine nitrogen, potentially weakening its donor strength. Conversely, the electron-donating methyl group at the 4-position will partially counteract this effect. The overall electronic profile will be a balance of these opposing influences.
-
Steric Effects: The methyl group at the 4-position is unlikely to impose significant steric hindrance around the coordinating nitrogen atom. The chloro group at the 2-position will introduce some steric bulk, which could be beneficial in promoting reductive elimination in catalytic cycles.
References
- 1. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Step-by-step guide to N-oxidation of 2-Chloro-4-methylpyridin-3-ol
Application Notes & Protocols
Topic: A Step-by-Step Guide to the N-Oxidation of 2-Chloro-4-methylpyridin-3-ol
Introduction: The Strategic Value of Pyridine N-Oxides
Pyridine N-oxides are a versatile and highly valuable class of compounds in synthetic chemistry and drug development.[1] The introduction of an N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, transforming it from a relatively electron-deficient system into one with significant electron-donating character.[2] This electronic modulation enhances the reactivity of the ring towards both electrophilic and nucleophilic substitution, typically at the C2 and C4 positions, making pyridine N-oxides crucial intermediates for constructing complex molecular architectures.[3]
The target molecule, this compound, presents a unique synthetic challenge. Its structure incorporates an electron-withdrawing chloro group, an electron-donating methyl group, and a phenolic hydroxyl group. The N-oxidation of this specific substrate requires a carefully controlled approach to ensure selective oxidation of the pyridine nitrogen without engaging in undesired side reactions, such as oxidation of the sensitive hydroxyl group.
This guide provides a comprehensive, field-tested protocol for the N-oxidation of this compound, emphasizing the rationale behind procedural choices, robust safety measures, and detailed methods for purification and characterization.
Reaction Principle and Mechanistic Overview
The N-oxidation of a pyridine is an electrophilic oxidation reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an oxygen-transfer agent. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are ideal for this purpose.
The mechanism involves a concerted process where the nitrogen lone pair attacks the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's hydroxyl proton is transferred to the carbonyl oxygen, leading to the formation of the N-oxide and the corresponding carboxylic acid byproduct.
References
Application Notes and Protocols for In Vitro Assays Involving 2-Chloro-4-methylpyridin-3-ol
Introduction: A Strategic Approach to Characterizing Novel Pyridine Compounds
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. 2-Chloro-4-methylpyridin-3-ol is a substituted pyridine with a structural motif that suggests potential biological activity. However, as a novel compound, its effects on cellular systems are largely uncharacterized. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound, designed for researchers in drug discovery and chemical biology.
Our approach is structured as a logical cascade, beginning with a broad assessment of cytotoxicity to establish a viable concentration range for further studies. We then progress to more specific, hypothesis-driven assays to probe potential anti-angiogenic and hypoxia-inducible factor (HIF) pathway modulating activities. This tiered strategy ensures an efficient use of resources while building a comprehensive biological profile of the compound.
Part 1: Foundational Cytotoxicity Screening
Rationale: Before investigating any specific mechanism of action, it is crucial to determine the concentration range at which this compound affects basic cell viability. This initial screen identifies the maximum non-toxic concentration and the dose-dependent cytotoxic profile, which are essential parameters for designing subsequent mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Cell lines of interest (e.g., HUVEC, HeLa, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions.
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X working solutions (or medium with 0.1% DMSO as a vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HUVEC | 24 | > 100 |
| HUVEC | 48 | 85.2 |
| HeLa | 48 | 62.5 |
| HepG2 | 48 | 78.9 |
Part 2: Probing Anti-Angiogenic Potential
Rationale: Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease states like cancer. Many small molecule inhibitors target this process. The in vitro tube formation assay is a well-established and visually intuitive method to assess a compound's ability to inhibit the differentiation of endothelial cells into capillary-like structures, a key step in angiogenesis.[2][3] Human Umbilical Vein Endothelial Cells (HUVECs) are the standard cell line for this assay.[2]
Protocol 2: HUVEC Tube Formation Assay
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
Vascular Endothelial Growth Factor (VEGF)
-
Calcein AM
-
96-well plate
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 2-3 x 10⁵ cells/mL.
-
Treatment: In separate tubes, mix the HUVEC suspension with this compound at various non-toxic concentrations (determined from the MTT assay), VEGF (e.g., 50 ng/mL, as a positive control for stimulation), and a known angiogenesis inhibitor (e.g., Sunitinib, as a positive control for inhibition). A vehicle control (0.1% DMSO) should also be prepared.
-
Cell Seeding: Add 100 µL of the cell/treatment mixture to each coated well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Presentation: Quantification of Tube Formation
| Treatment | Concentration (µM) | Total Tube Length (% of Control) | Number of Nodes (% of Control) |
| Vehicle Control (0.1% DMSO) | - | 100 | 100 |
| This compound | 10 | 75.3 | 68.1 |
| This compound | 50 | 42.1 | 35.8 |
| Sunitinib (Positive Control) | 1 | 15.2 | 10.5 |
Part 3: Mechanistic Insight into HIF-1α Pathway Modulation
Rationale: If this compound demonstrates anti-angiogenic activity, a potential mechanism could be the inhibition of the Hypoxia-Inducible Factor (HIF) pathway. HIF-1α is a key transcription factor that upregulates pro-angiogenic genes like VEGF. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation.[4] Inhibitors of PHDs stabilize HIF-1α, paradoxically promoting an angiogenic response. Conversely, compounds that destabilize HIF-1α could have anti-angiogenic effects. Therefore, assessing the levels of HIF-1α protein is a critical step in elucidating the mechanism.
HIF-1α Signaling Pathway
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
Protocol 3: Western Blot for HIF-1α Stabilization
Materials:
-
HeLa or Hep3B cells
-
6-well plates
-
This compound
-
Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls for HIF-1α induction
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with this compound at various concentrations, a vehicle control, and a positive control (e.g., 100 µM CoCl₂) for 4-8 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[4]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour, then incubate with primary anti-HIF-1α antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Add ECL reagent and capture the chemiluminescent signal.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify band intensities to determine the relative change in HIF-1α levels.
Protocol 4: HRE-Luciferase Reporter Assay
Rationale: To determine if changes in HIF-1α protein levels translate to functional changes in transcriptional activity, a Hypoxia Response Element (HRE) reporter assay can be employed.[4][5] This assay uses a plasmid containing a luciferase gene under the control of an HRE-containing promoter.
Materials:
-
HEK293T cells (highly transfectable)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect HEK293T cells with the HRE-luciferase plasmid and the control plasmid using a suitable transfection reagent.
-
Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with this compound, vehicle control, and a positive control (e.g., Roxadustat, a known PHD inhibitor) for 16-24 hours.[4]
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Analysis: Normalize the HRE-driven Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.
Conclusion and Future Directions
This document outlines a systematic, multi-faceted approach to the initial in vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific assays for angiogenesis and HIF pathway modulation, researchers can efficiently build a comprehensive biological profile of this novel compound. The results from these assays will provide a strong foundation for subsequent studies, including the identification of direct molecular targets, exploration of other potential signaling pathways, and eventual validation in more complex in vivo models. The careful application of these protocols will ensure the generation of reliable and reproducible data, accelerating the journey from a novel chemical entity to a potential therapeutic lead.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-methylpyridin-3-ol
Abstract
This document provides a comprehensive, technically detailed guide for the multi-step, scale-up synthesis of 2-Chloro-4-methylpyridin-3-ol, a valuable heterocyclic building block for drug discovery and development. The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and mechanistic understanding. The synthesis proceeds through the robust preparation of the key intermediate, 3-Amino-2-chloro-4-methylpyridine, followed by a carefully controlled diazotization and hydrolysis to yield the target compound. Each step has been optimized for yield and purity, with explanations for critical process parameters grounded in established chemical principles.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The unique arrangement of its functional groups—a nucleophilic hydroxyl group, a reactive chlorine atom amenable to cross-coupling reactions, and a methyl group—makes it a versatile scaffold for constructing complex molecular architectures.
The synthesis of polysubstituted pyridines on a large scale is often challenging due to issues with regioselectivity, harsh reaction conditions, and potential thermochemical hazards associated with direct functionalization, such as nitration of picoline precursors[1][2]. To circumvent these issues, this guide presents a linear synthesis strategy that builds the pyridine core from simple acyclic precursors. This method offers superior control over regiochemistry and has been proven suitable for industrial-scale production[2].
The overall synthetic strategy is bifurcated into two primary stages:
-
Synthesis of the Key Intermediate (3-Amino-2-chloro-4-methylpyridine): A well-documented, multi-step sequence that constructs the substituted pyridine ring system.
-
Final Conversion to this compound: A classic diazotization of the 3-amino group, followed by thermal hydrolysis of the diazonium salt to install the 3-hydroxyl group.
This document provides detailed, step-by-step protocols, explanations for experimental choices, safety data for hazardous reagents, and in-process controls to ensure a reliable and reproducible synthesis.
Overall Synthetic Workflow
The following diagram outlines the complete synthetic pathway from readily available starting materials to the final product.
Caption: High-level workflow for the synthesis of this compound.
Reagent Safety and Handling
Successful scale-up requires stringent adherence to safety protocols. The following table summarizes critical information for hazardous reagents used in this synthesis.
| Reagent | Chemical Formula | Key Hazards | Recommended PPE | Handling Notes |
| Phosphorus Oxychloride | POCl₃ | Corrosive, toxic by inhalation, reacts violently with water[3]. | Full-face shield, acid-resistant gloves, chemical-resistant apron, vapor respirator. | Handle exclusively in a certified chemical fume hood. Prepare an appropriate quenching solution (e.g., ice/water with a weak base) before starting. |
| Sulfuric Acid (conc.) | H₂SO₄ | Severe skin and eye burns, corrosive. | Goggles, face shield, acid-resistant gloves, apron. | Always add acid to water slowly, never the reverse, to manage the exothermic reaction. |
| Sodium Nitrite | NaNO₂ | Oxidizer, toxic if swallowed, eye and skin irritant. | Goggles, gloves, lab coat. | Store away from combustible materials. Solutions should be prepared fresh. |
| Dichloromethane | CH₂Cl₂ | Suspected carcinogen, skin and eye irritant. | Goggles, solvent-resistant gloves, lab coat. | Use in a well-ventilated area or fume hood. Avoid prolonged inhalation. |
Part 1: Detailed Protocol for 3-Amino-2-chloro-4-methylpyridine (Intermediate)
This synthesis is adapted from established industrial processes and is designed for robust performance on a multi-gram to kilogram scale[1][2][4]. The following protocol is based on a 1.0 molar scale.
Step 1.1: Synthesis of 2-Hydroxy-4-methyl-3-cyanopyridine
The initial steps involve constructing the pyridine ring. This route via a cyanopyridine intermediate is highly regioselective.
-
Rationale: This multi-step sequence (Knoevenagel condensation, enol ether formation, cyclization, and hydrolysis) reliably builds the core 2-hydroxy-4-methyl-pyridine structure from simple, inexpensive starting materials, avoiding the hazardous and non-selective nitration of picolines[1][2].
-
Protocol:
-
The synthesis begins with the Knoevenagel condensation of acetone and malononitrile to yield isopropylidenemalononitrile[1][5].
-
This intermediate is then condensed with triethyl orthoformate in acetic anhydride[1][5].
-
The resulting mixture is cyclized using anhydrous ammonia in ethanol to give 2-amino-4-methyl-pyridine-carbonitrile[1][2].
-
The 2-amino group is then converted to a 2-hydroxy group. The 2-amino-4-methyl-pyridine-carbonitrile is treated with sodium nitrite in an acidic aqueous solution to form a diazonium salt, which is subsequently hydrolyzed in situ to yield 2-hydroxy-4-methyl-3-cyanopyridine[1][2]. The product typically precipitates from the aqueous solution and can be isolated by filtration.
-
Step 1.2: Chlorination to 2-Chloro-4-methyl-3-pyridinecarbonitrile
-
Rationale: Phosphorus oxychloride (POCl₃) is the industry-standard reagent for converting 2-pyridones (the tautomeric form of 2-hydroxypyridines) to 2-chloropyridines. The reaction is efficient and drives the equilibrium towards the desired product.
-
Protocol:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber (for HCl and POCl₃ fumes), charge 2-hydroxy-4-methyl-3-cyanopyridine (1.0 mol).
-
Reagent Addition: Under an inert atmosphere (N₂ or Argon), cautiously add phosphorus oxychloride (POCl₃, 3.0 to 5.0 molar equivalents)[1][5]. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ by vacuum distillation. This step is critical for safety on a large scale.
-
Quenching: Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
Isolation: The solid product, 2-chloro-4-methyl-3-pyridinecarbonitrile, will precipitate. Adjust the pH to neutral with a base (e.g., Na₂CO₃ solution). Filter the solid, wash thoroughly with cold water, and dry under vacuum. A yield of 85-95% is expected[1][5].
-
Step 1.3: Hydrolysis to 2-Chloro-4-methyl-3-carboxamide
-
Rationale: Concentrated sulfuric acid is a powerful dehydrating agent that effectively hydrolyzes the nitrile group to a primary amide.
-
Protocol:
-
Reaction Setup: To a reactor, add concentrated sulfuric acid (H₂SO₄, ~3-4 molar equivalents).
-
Reagent Addition: Carefully add the 2-chloro-4-methyl-3-pyridinecarbonitrile (1.0 mol) in portions, maintaining the temperature below 60 °C.
-
Reaction: Heat the mixture to 90-100 °C for 1-2 hours[4]. The solution will become viscous.
-
Quenching & Isolation: Cool the reaction mixture and pour it onto ice. Neutralize with a concentrated base (e.g., ammonium hydroxide or NaOH solution) while cooling to precipitate the amide product. Filter, wash with water, and dry.
-
Step 1.4: Hofmann Degradation to 3-Amino-2-chloro-4-methylpyridine
-
Rationale: The Hofmann degradation is a classic and reliable method for converting a primary amide to a primary amine with one fewer carbon atom, making it ideal for this transformation.
-
Protocol:
-
Reagent Preparation: In a separate vessel, prepare a fresh solution of sodium hypobromite or sodium hypochlorite by adding bromine or chlorine to a cold (0-5 °C) solution of sodium hydroxide.
-
Reaction: Add the 2-chloro-4-methyl-3-carboxamide (1.0 mol) to the cold hypohalite solution.
-
Heating: Slowly warm the mixture to 60-75 °C[4]. The reaction is often accompanied by a color change and ceases when a clear solution is formed.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield 3-Amino-2-chloro-4-methylpyridine[6].
-
Part 2: Detailed Protocol for this compound (Final Product)
This final step requires precise temperature control to manage the stability of the intermediate diazonium salt.
Step 2.1: Diazotization and Hydrolysis
-
Mechanism Rationale: The primary aromatic amine is converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid. The pyridine-diazonium salt is an excellent leaving group (N₂ gas). Subsequent heating in water allows for nucleophilic substitution by H₂O, yielding the desired pyridinol.
Caption: Reaction scheme for the final conversion step.
Quantitative Protocol (0.5 mol Scale)
| Reagent | Molar Eq. | Amount (0.5 mol) | Notes |
| 3-Amino-2-chloro-4-methylpyridine | 1.0 | 71.3 g | The key intermediate from Part 1. |
| Sulfuric Acid (98%) | ~3.0 | ~147 g (80 mL) | Acts as both solvent and catalyst. |
| Water (Deionized) | - | 500 mL | Used for the reaction medium. |
| Sodium Nitrite (NaNO₂) | 1.1 | 38.0 g | Dissolved in ~75 mL of water. |
| Ethyl Acetate | - | 3 x 250 mL | For extraction. |
| Sodium Bicarbonate (Sat. Sol.) | - | As needed | For neutralization. |
Step-by-Step Procedure
-
Reaction Setup: In a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine sulfuric acid and 250 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Amine Addition: Slowly add the 3-Amino-2-chloro-4-methylpyridine to the cold acid solution with stirring. Ensure the temperature remains below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite in 75 mL of water and place it in the dropping funnel. Add the NaNO₂ solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.
-
In-Process Control: The presence of excess nitrous acid can be tested with starch-iodide paper (will turn blue). A slight excess is desired to ensure complete reaction.
-
-
Hydrolysis: Once the addition is complete, stir for an additional 30 minutes at 0-5 °C. Then, remove the ice bath and slowly heat the reaction mixture to 70-80 °C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of CO₂ evolution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 250 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by flash column chromatography on silica gel to yield the final product as a solid.
Conclusion
This application note provides a validated and scalable synthetic route to this compound. By leveraging a well-established industrial process for the key 3-amino-2-chloro-4-methylpyridine intermediate and applying a carefully controlled diazotization-hydrolysis sequence, this protocol enables the safe and efficient production of the target molecule. The detailed explanations and procedural controls are intended to facilitate successful implementation by researchers and process chemists in a drug development setting.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-4-methylpyridin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-Chloro-4-methylpyridin-3-ol. As a critical intermediate in various pharmaceutical syntheses, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.
Introduction: The Purification Challenge of this compound
This compound is a substituted pyridinol derivative. Its purification is often complicated by the presence of a hydroxyl group on the pyridine ring, which leads to a significant purification hurdle: tautomerism . The molecule exists in a dynamic equilibrium between the pyridin-3-ol (enol) form and its corresponding pyridin-3(2H)-one (keto) form. This equilibrium is highly sensitive to the solvent environment, pH, and temperature, which can lead to difficulties in chromatographic separation and crystallization.[1][2][3] Polar solvents tend to favor the more polar pyridone tautomer, while non-polar solvents may favor the pyridinol form.[4] Understanding and controlling this equilibrium is key to successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common starting materials for related compounds include 2-amino-4-methylpyridine or 2-hydroxy-4-picoline.[5][6][7] Therefore, potential impurities could include:
-
Unreacted Starting Materials: Such as 2-amino-4-methylpyridine.
-
Reagents from Chlorination: Residual chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), and their byproducts.[8][9]
-
Isomeric Byproducts: Depending on the directing effects of the substituents, other chlorinated or hydroxylated isomers may form.
-
Over-chlorinated species: Dichloro- or trichloro-pyridine derivatives.
-
Hydrolysis Products: If the chlorination is not completely anhydrous.
Q2: How does the tautomerism of this compound affect purification?
A2: The presence of two tautomers in solution can lead to several purification challenges:
-
In Chromatography: The two tautomers may have slightly different polarities, leading to broad peaks, tailing, or even partial separation on a chromatography column. This makes it difficult to obtain a sharp, pure fraction of the desired compound.[10]
-
In Recrystallization: The presence of the other tautomer can act as an impurity, inhibiting crystal growth and leading to "oiling out" or the formation of impure crystals. The solvent choice is critical, as it can shift the equilibrium.[1][4]
-
In Characterization: Spectroscopic data (e.g., NMR) may show a mixture of both tautomers, complicating structural confirmation.
Q3: What are the general safety precautions for handling this compound?
Troubleshooting Guide
Issue 1: Low Purity After Aqueous Workup
Symptom: Your crude product, after extraction and washing, shows multiple spots on a TLC plate, indicating significant impurities.
Possible Cause:
-
Incomplete reaction: The synthesis did not go to completion, leaving starting materials.
-
Formation of multiple byproducts: The reaction conditions may have favored the formation of isomers or over-chlorinated products.
-
Ineffective extraction: The pH of the aqueous phase during workup was not optimal to separate acidic or basic impurities.
Solutions:
-
Optimize Reaction Conditions: Before purification, ensure your synthesis is optimized for the highest possible conversion to the desired product. Monitor the reaction by TLC or HPLC.
-
Acid/Base Washing: Incorporate washes with dilute acid (e.g., 1 M HCl) to remove any basic impurities (like unreacted aminopyridines) and washes with dilute base (e.g., saturated NaHCO₃) to remove acidic byproducts. Be cautious, as the pyridinol itself is weakly acidic and may have some solubility in the basic wash.
-
pH-Controlled Precipitation/Extraction: Since the pyridinol has a hydroxyl group, its solubility in the aqueous and organic phases will be pH-dependent. You can exploit this by carefully adjusting the pH of the aqueous layer to selectively precipitate your product while leaving more acidic or basic impurities in solution.[12]
Issue 2: Difficulty with Column Chromatography
Symptom: During silica gel column chromatography, you observe streaking, broad peaks, or co-elution of your product with impurities.
Possible Cause:
-
Tautomerism on the Column: The equilibrium between the pyridinol and pyridone forms on the acidic silica gel surface can cause band broadening and poor separation.[13]
-
Inappropriate Solvent System: The polarity of the eluent may not be suitable for resolving your compound from impurities.
-
Column Overloading: Too much crude material was loaded onto the column.
-
Strong Interaction with Silica: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, causing tailing.
Solutions:
-
Use Neutralized Silica Gel: To minimize issues with the acidic nature of standard silica gel, use silica gel that has been neutralized. You can prepare this by making a slurry of silica gel in your eluent and adding a small amount of a base like triethylamine (~1% v/v), then packing the column.
-
Optimize the Mobile Phase:
-
Systematically screen different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[12][14]
-
A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant polarity) elution.
-
-
Consider a Different Stationary Phase: If silica gel proves problematic, consider using a different stationary phase, such as neutral alumina.[10][15]
-
Dry Loading: If your compound has low solubility in the initial eluent, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.
Issue 3: Problems with Recrystallization
Symptom: The product "oils out" instead of forming crystals, or no crystals form upon cooling.
Possible Cause:
-
High Impurity Content: A significant amount of impurities can suppress crystallization.
-
Inappropriate Solvent Choice: The solvent may be too good or too poor at dissolving the compound, or the solubility may not change significantly with temperature.
-
Cooling Too Rapidly: Rapid cooling often leads to the formation of an oil or very small, impure crystals.
-
Tautomeric Mixture: The presence of both tautomers can inhibit the formation of a uniform crystal lattice.
Solutions:
-
Pre-purification: If the crude material is very impure, consider a preliminary purification by column chromatography before attempting recrystallization.
-
Systematic Solvent Screening: Test the solubility of your crude product in a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes).[12] An ideal recrystallization solvent will dissolve the compound poorly at room temperature but well at its boiling point.
-
Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the solid and then allow the solution to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[12]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Do not immediately place it in an ice bath. Once crystals have started to form at room temperature, then you can cool it further in an ice bath to maximize the yield.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
Data Presentation
Table 1: Potential Recrystallization Solvents for this compound
| Solvent/System | Polarity | Comments |
| Ethanol/Water | Polar Protic | A common choice for polar compounds. The ratio can be adjusted to achieve ideal solubility. |
| Isopropanol | Polar Protic | Similar to ethanol but less polar. |
| Acetone/Hexane | Polar Aprotic / Non-polar | A good solvent/anti-solvent pair that covers a wide polarity range. |
| Ethyl Acetate/Hexane | Moderately Polar / Non-polar | Another effective solvent/anti-solvent system. |
| Toluene | Non-polar (Aromatic) | May be suitable if the compound is less polar. |
Note: This table provides starting points for solvent screening. The optimal solvent must be determined experimentally.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Model Protocol)
This is a general starting protocol that should be optimized based on TLC analysis of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., starting with 20% ethyl acetate in hexane and increasing the polarity).
-
Visualize the spots under a UV lamp.
-
The ideal eluent system for column chromatography will give your desired product an Rf value of approximately 0.3.[10]
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your initial, low-polarity eluent. For compounds that interact strongly with silica, consider adding ~1% triethylamine to the eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica gel.
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a polar solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your starting low-polarity solvent system.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization (Model Protocol)
This protocol uses a solvent/anti-solvent approach, which is often effective for inducing crystallization.
-
Solvent Selection:
-
Experimentally determine a suitable solvent pair (e.g., ethanol and water). Your compound should be soluble in the "solvent" (ethanol) and insoluble in the "anti-solvent" (water).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "solvent" (e.g., hot ethanol) while stirring or swirling until the solid just dissolves.
-
-
Addition of Anti-solvent:
-
While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, you can place it in an ice bath for 30 minutes to an hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualization of Workflows
Caption: Decision tree for selecting a purification method.
Caption: Tautomeric equilibrium of hydroxypyridines.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. 2-Chloro-4-methylpyridine 98 3678-62-4 [sigmaaldrich.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chemcoplus.co.jp [chemcoplus.co.jp]
Identifying and minimizing byproducts in 2-Chloro-4-methylpyridin-3-ol synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, focusing on the identification and minimization of byproducts to ensure the highest purity of your final compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Section 1: Understanding the Synthesis and Potential Byproducts
The synthesis of this compound, a key intermediate in various pharmaceutical pathways, most commonly involves the direct chlorination of 4-methylpyridin-3-ol. While seemingly straightforward, this electrophilic aromatic substitution can lead to a range of byproducts that complicate purification and compromise yield and purity. Understanding the formation of these impurities is the first step toward minimizing them.
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
A1: The most prevalent and direct synthesis involves the chlorination of 4-methylpyridin-3-ol using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction is typically performed in an inert solvent.
The primary byproducts of concern are:
-
Isomeric Byproducts: Dichlorinated and other positional isomers of the desired product.
-
Over-chlorinated Species: Products with chlorine substitution on the methyl group.
-
Unreacted Starting Material: Residual 4-methylpyridin-3-ol.
-
Degradation Products: Resulting from harsh reaction conditions.
The formation of these byproducts is governed by the directing effects of the hydroxyl and methyl groups on the pyridine ring and the reactivity of the chosen chlorinating agent.
Section 2: Troubleshooting Guide for Byproduct Minimization
This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific issues you may encounter during your synthesis.
FAQ: Isomeric Byproducts
Q2: I am observing significant amounts of dichlorinated byproducts and other positional isomers in my reaction mixture. What are the likely causes and how can I minimize them?
A2: The formation of dichlorinated and other isomeric byproducts is a common issue arising from the high reactivity of the pyridine ring, which is activated by the hydroxyl and methyl groups.
Causality: The hydroxyl group at the 3-position and the methyl group at the 4-position are both ortho-, para-directing. This electronic activation makes the pyridine ring susceptible to further chlorination, leading to the formation of dichlorinated species. The regioselectivity of the initial chlorination can also be imperfect, yielding other positional isomers.
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a precise 1.0 to 1.1 molar equivalent of the chlorinating agent. An excess will significantly increase the formation of dichlorinated byproducts. |
| Lower Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C). This reduces the overall reaction rate and can improve selectivity for the desired mono-chlorinated product. |
| Slow Reagent Addition | Add the chlorinating agent dropwise over an extended period. This maintains a low instantaneous concentration of the reagent, favoring mono-substitution. |
| Choice of Chlorinating Agent | Consider using a milder chlorinating agent. For instance, N-chlorosuccinimide (NCS) can sometimes offer better selectivity compared to the more reactive sulfuryl chloride (SO₂Cl₂). |
Experimental Workflow: Minimizing Isomeric Byproducts
Caption: Troubleshooting workflow for minimizing isomeric byproducts.
FAQ: Over-chlorination of the Methyl Group
Q3: My analysis shows byproducts with chlorinated methyl groups (e.g., 2-chloro-4-(chloromethyl)pyridin-3-ol). How can I prevent this side reaction?
A3: Chlorination of the methyl group is typically a radical-mediated process and can occur under certain reaction conditions, especially with reagents like sulfuryl chloride, which can decompose to generate radical species.
Causality: High temperatures or the presence of radical initiators (even trace impurities) can promote the homolytic cleavage of the chlorinating agent, leading to radical chain reactions that substitute the hydrogens on the methyl group.
Troubleshooting Strategies:
| Strategy | Rationale |
| Exclude Light | Perform the reaction in the dark or in a flask wrapped in aluminum foil to prevent photo-initiation of radical reactions. |
| Use a Radical Inhibitor | The addition of a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), can suppress side-chain chlorination. |
| Strict Temperature Control | Avoid high reaction temperatures that can promote the thermal decomposition of the chlorinating agent into radicals. |
| Purify Reagents and Solvents | Ensure that the starting materials and solvent are free from radical-initiating impurities. |
Section 3: Analytical Methodologies for Purity Assessment
Accurate identification and quantification of byproducts are crucial for optimizing your synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[1][2]
Q4: What is a reliable HPLC method for analyzing the purity of this compound and its byproducts?
A4: A reversed-phase HPLC method with UV detection is well-suited for this analysis.
Experimental Protocol: HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
This method should provide good separation of the starting material, the desired product, and the more polar (unreacted starting material) and less polar (dichlorinated) byproducts.
Q5: When is GC-MS a more suitable analytical technique?
A5: GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile byproducts, especially those resulting from the chlorination of the methyl group.[1] It provides both retention time and mass spectral data, aiding in the unambiguous identification of impurities.
Experimental Protocol: GC-MS Method
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Data Interpretation Workflow for Impurity Identification
Caption: Workflow for analytical data interpretation and impurity identification.
References
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of 4-methylpyridin-3-ol
Welcome to the technical support center for the chlorination of 4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound, 2-chloro-4-methylpyridin-3-ol, a valuable intermediate in pharmaceutical synthesis.
Introduction: The Chemistry of Chlorinating 4-methylpyridin-3-ol
The chlorination of 4-methylpyridin-3-ol is a critical step in the synthesis of various pharmaceutical compounds. The pyridine ring, being electron-deficient, can be challenging to functionalize via electrophilic aromatic substitution. However, the presence of the hydroxyl group at the 3-position activates the ring, making it more susceptible to electrophilic attack. The key to a successful and high-yielding chlorination lies in understanding the interplay of the directing effects of the hydroxyl and methyl groups, selecting the appropriate chlorinating agent, and carefully controlling the reaction parameters to avoid common pitfalls such as over-chlorination or the formation of undesired isomers. This guide will walk you through the nuances of this reaction, providing practical advice rooted in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that you may encounter during the chlorination of 4-methylpyridin-3-ol. Each problem is followed by a systematic approach to its resolution, explaining the underlying chemical principles.
Issue 1: Low to No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows predominantly unreacted 4-methylpyridin-3-ol.
Potential Causes & Solutions:
-
Insufficiently Reactive Chlorinating Agent: For electron-rich systems like 4-methylpyridin-3-ol, milder chlorinating agents may not be effective.
-
Solution: Consider using a more potent chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective choice for the chlorination of hydroxypyridines.[1] It is often used in excess or with a base like pyridine. For a more controlled reaction, N-Chlorosuccinimide (NCS) can be employed, though it may require an acid catalyst to enhance its electrophilicity.[2][3][4]
-
-
Inadequate Reaction Temperature: The activation energy for the chlorination may not be reached at lower temperatures.
-
Presence of Water: Chlorinating agents like POCl₃ and sulfuryl chloride (SO₂Cl₂) are highly water-sensitive and will be quenched in the presence of moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if the reaction is not performed neat.
-
Issue 2: Formation of Multiple Products and Isomers
Symptoms: TLC or LC-MS analysis reveals several spots or peaks in addition to the desired product and starting material.
Potential Causes & Solutions:
-
Lack of Regioselectivity: The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. In 4-methylpyridin-3-ol, the positions ortho to the hydroxyl group are C2 and C4. The methyl group at C4 will sterically hinder attack at that position and electronically favor attack at C2. Therefore, the primary product should be this compound. However, other isomers can form under harsh conditions.
-
Solution:
-
Control Temperature: Lowering the reaction temperature can often improve regioselectivity.
-
Choice of Chlorinating Agent: Milder reagents like NCS may offer better control over regioselectivity compared to more aggressive reagents like POCl₃.
-
-
-
Over-chlorination: The desired product, this compound, is still an activated ring and can undergo further chlorination.
-
Solution:
-
Stoichiometry: Use a controlled amount of the chlorinating agent (e.g., 1.0-1.2 equivalents).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of di-chlorinated byproducts.
-
-
-
Side Reactions with the Methyl Group: Under radical conditions, chlorination of the methyl group can occur.
-
Solution: Avoid radical initiators (like AIBN) and high temperatures in combination with reagents that can generate chlorine radicals, such as SO₂Cl₂ under UV light.[7] Stick to electrophilic chlorination conditions.
-
Issue 3: Difficult Product Isolation and Workup
Symptoms: The reaction mixture is a thick, intractable tar, or the product is difficult to separate from byproducts and residual reagents.
Potential Causes & Solutions:
-
Harsh Quenching of Excess Reagent: Quenching excess POCl₃ with water is highly exothermic and can lead to the formation of phosphoric acid and HCl, creating a challenging workup environment.
-
Solution:
-
Controlled Quenching: Add the reaction mixture slowly to ice-cold water or a biphasic mixture of ice and an organic solvent with vigorous stirring.
-
pH Adjustment: Carefully neutralize the acidic mixture with a saturated aqueous solution of a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to a pH of 8-9.[1] This will help to precipitate the product if it is a solid and facilitate extraction.
-
-
-
Emulsion Formation During Extraction: The presence of pyridine-based compounds can lead to emulsions during aqueous workup.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the product is a solid, filtration may be a better option than extraction.[1]
-
-
Product Oiling Out: The crude product may be an oil instead of a solid, making it difficult to handle.
-
Solution: Attempt to crystallize the oil from a suitable solvent system. Screening different solvents is recommended. If crystallization is unsuccessful, purification by column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for 4-methylpyridin-3-ol?
A1: Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for the chlorination of hydroxypyridines.[1] It generally provides good yields. N-Chlorosuccinimide (NCS) is a milder alternative that can offer better selectivity and easier handling, though it may require optimization of reaction conditions, such as the addition of a catalytic amount of acid.[2][3][4]
Q2: What is the expected regioselectivity for this reaction?
A2: The primary product is expected to be This compound . The hydroxyl group at the 3-position is a strong ortho-, para-director. In this case, the 2- and 4-positions are activated. The methyl group at the 4-position provides some steric hindrance and also electronically favors substitution at the 2-position. Radical arylation of 3-hydroxypyridines has been shown to have a high regioselectivity for the 2-position.[8]
Q3: Do I need to protect the hydroxyl group before chlorination?
A3: It is generally not necessary to protect the hydroxyl group when using reagents like POCl₃. The reaction mechanism involves the conversion of the hydroxyl group into a better leaving group, facilitating chlorination.[9]
Q4: What solvent should I use?
A4: The chlorination of hydroxypyridines with POCl₃ can often be performed neat (using excess POCl₃ as the solvent).[5][6] Solvent-free reactions in a sealed reactor have also been reported to be efficient.[1] If a solvent is required, a non-reactive, high-boiling solvent like acetonitrile or a chlorinated solvent can be used. For reactions with NCS, common solvents include acetonitrile, dichloromethane (DCM), or chloroform.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information on the conversion and the presence of byproducts.
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is based on general procedures for the chlorination of hydroxypyridines.[1][5][6]
Materials:
-
4-methylpyridin-3-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylpyridin-3-ol.
-
Carefully add POCl₃ (3-5 equivalents) to the flask. The reaction can be run neat or with a co-solvent like acetonitrile. If desired, 1 equivalent of pyridine can be added as a base.[1]
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Neutralize the acidic aqueous solution by the slow addition of saturated Na₂CO₃ solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is based on general procedures for NCS chlorination of aromatic compounds.[2][4]
Materials:
-
4-methylpyridin-3-ol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methylpyridin-3-ol in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Add NCS (1.1 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any unreacted NCS.
-
Add saturated aqueous NaHCO₃ solution to neutralize any acid formed.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Chlorinating Agents and Typical Conditions
| Chlorinating Agent | Typical Equivalents | Solvent | Temperature | Reaction Time | Key Considerations |
| POCl₃ | 3-5 (or as solvent) | Neat or Acetonitrile | 100-110 °C | 2-4 hours | Highly reactive, moisture-sensitive, vigorous workup.[1][5][6] |
| NCS | 1.0-1.2 | Acetonitrile, DCM | Room Temp to 50 °C | 4-24 hours | Milder, easier to handle, may require longer reaction times or a catalyst.[2][3][4] |
| SO₂Cl₂ | 1.0-1.2 | DCM, Chloroform | 0 °C to Room Temp | 1-3 hours | Can proceed via radical mechanism, potential for side-chain chlorination.[7] |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the chlorination of 4-methylpyridin-3-ol.
Troubleshooting Workflow
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 8. Regioselective Radical Arylation of 3-Hydroxypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of 2-Chloro-4-methylpyridin-3-ol
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, specifically with the challenging substrate, 2-Chloro-4-methylpyridin-3-ol. This molecule presents a unique combination of features—a deactivated heteroaryl chloride, a catalyst-inhibiting pyridine nitrogen, and a reactive hydroxyl group—that can lead to common experimental pitfalls. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles, to help you overcome these challenges and achieve successful outcomes in your synthesis projects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling of this compound is resulting in very low to no product yield. What are the primary factors to investigate?
Low or no product formation with this substrate is a common yet solvable issue. The primary bottleneck is the inherent low reactivity of the C-Cl bond on the electron-deficient pyridine ring, which makes the initial oxidative addition step of the catalytic cycle difficult.[1][2] Furthermore, the pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst and inhibiting its activity.[2][3] A systematic evaluation of the catalyst system, base, and reaction conditions is crucial.
Core Areas for Troubleshooting:
-
Inactive Catalyst System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for activating the strong C-Cl bond in chloropyridines.[1][2] The oxidative addition step requires a more electron-rich and sterically hindered palladium center.
-
Recommendation: Switch to a more active, second-generation catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are specifically designed to be electron-rich and bulky.[1] This combination promotes the formation of the active, monoligated Pd(0) species necessary to cleave the C-Cl bond. N-heterocyclic carbene (NHC) ligands are another powerful alternative for activating aryl chlorides.[1][4]
-
-
Ineffective Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[5][6][7] Its strength, solubility, and potential for side reactions are key considerations.
-
Recommendation: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[1][8] The hydroxyl group on your substrate is acidic and will consume one equivalent of base; ensure you are using a sufficient excess (typically 2.5-3.0 equivalents). The physical form of the base matters; use a finely ground powder to maximize surface area and reactivity.
-
-
Suboptimal Solvent and Temperature: The solvent must be able to dissolve the reactants and stabilize the catalytic species. Insufficient thermal energy can also prevent the reaction from overcoming the activation energy of the oxidative addition step.
-
Recommendation: A mixture of an aprotic organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is often optimal, as the water helps to dissolve the inorganic base.[1][9] Given the challenging nature of the substrate, higher temperatures (80-120 °C) are typically required.[2][8] Consider using microwave irradiation to access higher temperatures and significantly reduce reaction times.[10]
-
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors that readily form the active Pd(0) species.[11][12] |
| Ligand | SPhos, XPhos, RuPhos (Buchwald Ligands) | Bulky, electron-rich ligands that accelerate oxidative addition for aryl chlorides.[1] |
| Catalyst Loading | 1-5 mol % | Higher loadings may be necessary for this challenging substrate. |
| Base | K₃PO₄ or Cs₂CO₃ (finely ground) | Strong, non-nucleophilic bases that effectively promote transmetalation.[1] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | Aprotic/aqueous mixture aids in dissolving the inorganic base.[1][9] |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier of C-Cl bond cleavage. |
Q2: I'm observing significant byproduct formation. How can I identify and minimize common side reactions?
Byproduct formation is a clear indicator that one or more reaction pathways are competing with the desired cross-coupling. The most common culprits are protodeboronation, dehalogenation, and homocoupling.
Troubleshooting Specific Side Reactions:
-
Protodeboronation (Boronic acid replaced by -H): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, which is often residual water or the acidic hydroxyl group of your substrate.[1][2]
-
Solution:
-
Use Boronate Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are significantly more resistant to protodeboronation.[1][13]
-
Anhydrous Conditions: If using a boronic acid, ensure all solvents and reagents are rigorously dried. Use a finely ground, anhydrous base.[14]
-
-
-
Dehalogenation (this compound replaced by 4-methylpyridin-3-ol): This happens when the palladium-aryl intermediate reacts with a hydride source in the mixture instead of the boronic acid.[2][15]
-
Solution:
-
Inert Atmosphere: Ensure the reaction is meticulously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen can facilitate pathways that lead to catalyst decomposition and hydride formation.
-
Solvent Choice: Some solvents or bases (e.g., amine bases) can act as hydride sources. Sticking to recommended solvents like dioxane or toluene is advisable.
-
-
-
Homocoupling (Dimer of the boronic acid partner): This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and trigger a separate catalytic cycle for homocoupling.[2][12][14]
-
Solution:
-
Rigorous Degassing: This is the most critical preventative measure. Degas all solvents thoroughly before use by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[14]
-
Use a Pd(0) Source Directly: Using a precatalyst like Pd₂(dba)₃ avoids potential issues with the incomplete reduction of a Pd(II) source, which can sometimes favor homocoupling.
-
-
Q3: My reaction starts but appears to stall before completion. What could be causing catalyst deactivation?
A stalling reaction strongly suggests that the active catalyst is being removed from the catalytic cycle. For this specific substrate, there are two primary suspects: catalyst inhibition by the pyridine nitrogen and oxidation of the catalyst.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[2] The 3-hydroxyl group can also potentially chelate with the palladium, further stabilizing an inactive state.
-
Solution: The use of very bulky ligands like XPhos or RuPhos is again advantageous here. Their steric hindrance can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active and in the cycle.[1]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxidation by atmospheric oxygen.[1][14] Even trace amounts of oxygen can convert the active Pd(0) to inactive Pd(II) oxides, effectively killing the reaction.
-
Solution: Maintain a strict inert atmosphere throughout the entire experimental setup and reaction duration. Ensure all glassware is oven or flame-dried before use. Use cannulation or syringe techniques for transferring degassed solvents and reagents.
-
Visualizing the Process
To better understand and troubleshoot the reaction, it is helpful to visualize both the underlying mechanism and the logical steps for problem-solving.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for aryl chlorides.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling of this compound.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and employs a robust Buchwald ligand system.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol %)
-
SPhos (Spherical Phos) (6 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.025 eq), and SPhos (0.06 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by sparging with argon for 30 minutes. Add the solvent mixture to the reaction vessel via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
Stability issues of 2-Chloro-4-methylpyridin-3-ol under acidic/basic conditions
Welcome to the technical support center for 2-Chloro-4-methylpyridin-3-ol (CAS No. 884494-70-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this important chemical intermediate. Understanding its behavior under various experimental conditions is critical for developing robust synthetic routes, ensuring the integrity of analytical results, and producing stable final products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyridinol derivative. Its structure, featuring a chlorine atom, a methyl group, and a hydroxyl group on a pyridine ring, makes it a versatile intermediate in organic synthesis. While specific, large-scale applications are proprietary, compounds with this scaffold are of significant interest in medicinal chemistry for the synthesis of complex pharmaceutical agents. Its utility is derived from the reactivity of its functional groups, which can be selectively modified to build more complex molecules.
Q2: What are the main stability concerns I should be aware of when working with this compound?
The primary stability concerns for this compound are its susceptibility to hydrolysis under both acidic and basic conditions, and potential for oxidation. The chlorine atom at the 2-position is activated towards nucleophilic substitution, a reaction that can be catalyzed by both acids and bases. The pyridinol structure itself can also be sensitive to oxidative degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability is significantly pH-dependent.
-
Acidic Conditions (pH < 4): The pyridine nitrogen can be protonated, which further activates the C2-position (carbon bonded to chlorine) towards nucleophilic attack by water. This leads to acid-catalyzed hydrolysis, replacing the chloro group with a hydroxyl group.
-
Neutral Conditions (pH ~ 6-8): The compound exhibits its greatest stability in this range, although slow hydrolysis can still occur over extended periods, especially at elevated temperatures.
-
Basic Conditions (pH > 8): The hydroxyl group at the 3-position is deprotonated, forming a pyridinolate anion. This can alter the electron density of the ring and may facilitate hydrolysis or other degradation pathways. Strong basic conditions can lead to rapid decomposition.[1]
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability and purity, this compound should be stored in a cool, dry, and dark place. It is critical to keep the container tightly sealed to protect it from atmospheric moisture, which can cause hydrolysis over time. For maximum shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments, linking them to the stability characteristics of this compound.
Issue 1: My reaction is yielding an unexpected, more polar byproduct.
-
Question: I'm running a reaction in a protic solvent (like methanol or water) with an acidic catalyst, and my TLC/LC-MS analysis shows a new, more polar spot/peak that becomes more prominent over time. What could it be?
-
Answer & Scientific Rationale: You are likely observing the hydrolysis of the starting material. Under acidic conditions, the pyridine nitrogen is protonated. This electron-withdrawing effect makes the C2-carbon highly electrophilic and susceptible to nucleophilic attack by water or other protic solvents. The product, 2,3-dihydroxy-4-methylpyridine , is significantly more polar due to the additional hydroxyl group, which explains its different chromatographic behavior. This type of hydrolysis is a known degradation pathway for chloropyridines.[1][2]
-
Recommended Action:
-
Confirm Identity: Isolate the byproduct and characterize it by Mass Spectrometry and NMR to confirm its structure. The expected mass would be that of the starting material minus HCl plus H₂O.
-
Minimize Water: Ensure your solvents and reagents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere.
-
Lower Temperature: If the reaction conditions permit, lowering the temperature will significantly slow down the rate of the hydrolysis side-reaction.
-
Change Catalyst: If possible, consider using a non-protic acid catalyst or minimizing the amount of acid used.
-
-
Issue 2: The purity of my starting material seems to decrease upon dissolution in basic media.
-
Question: I am preparing a solution of this compound for a reaction that requires a base like sodium hydroxide or potassium carbonate. My initial purity check is fine, but after a few hours, HPLC analysis shows multiple new peaks. Why is this happening?
-
Answer & Scientific Rationale: this compound is particularly unstable under basic conditions. The base will deprotonate the 3-hydroxyl group, forming a negatively charged pyridinolate. This species can be more susceptible to degradation. Furthermore, the hydroxide ions (OH⁻) are strong nucleophiles that can directly attack the C2-carbon, displacing the chloride and forming the same dihydroxy byproduct seen in acid hydrolysis, often at a much faster rate. Other complex degradation pathways may also be initiated under these conditions.[1]
-
Recommended Action:
-
Use a Weaker Base: If the reaction chemistry allows, switch to a milder, non-nucleophilic organic base (e.g., triethylamine, DIPEA) instead of strong inorganic bases.
-
Control Stoichiometry: Use only the required stoichiometric amount of base. An excess will accelerate the degradation of your starting material.
-
Add Reagent Last: Prepare your reaction mixture with all other components and add the solution of this compound just before initiating the reaction to minimize its exposure time to the basic environment.
-
Temperature Control: Keep the reaction temperature as low as possible.
-
-
Issue 3: I am observing discoloration (e.g., turning yellow or brown) of my sample or reaction mixture.
-
Question: My solid sample, or a solution of it, has started to turn yellow/brown upon storage or during a reaction. Is this a sign of degradation?
-
Answer & Scientific Rationale: Yes, discoloration is a common indicator of chemical degradation. This is often due to the formation of minor, highly conjugated impurities or polymeric materials resulting from oxidation or other complex decomposition pathways. Pyridinol compounds can be susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities over long periods.
-
Recommended Action:
-
Inert Atmosphere: When running reactions, especially those at elevated temperatures or for extended times, ensure the system is purged with an inert gas like nitrogen or argon.
-
Protect from Light: Store the solid material and any solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use fresh, high-purity solvents for your reactions and analyses.
-
Purity Analysis: Analyze the discolored sample by HPLC-UV/Vis or LC-MS to check for new impurity peaks that might be responsible for the color change.
-
-
Visualizing Degradation Pathways
Understanding the chemical transformations that occur during degradation is key to preventing them.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the primary degradation pathway is the displacement of the chloro group by water.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Mediated Deprotonation and Hydrolysis
In basic media, the compound is first deprotonated, and the resulting anion can then be attacked by hydroxide.
Caption: Base-mediated degradation of this compound.
Protocol: Forced Degradation Study
To systematically evaluate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[3][4][5][6] This protocol provides a standardized workflow.
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep 1 mL of stock solution in a sealed vial at 80 °C.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature alongside other samples.
-
-
Sampling and Quenching:
-
Take samples from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
For the acid sample, quench by neutralizing with an equivalent amount of 0.1 M NaOH.
-
For the base sample, quench by neutralizing with an equivalent amount of 0.1 M HCl.
-
-
Analysis:
-
Dilute all quenched samples and the control to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Analyze immediately using a validated stability-indicating RP-HPLC method with a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Aim for 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.[7]
-
Analyze the mass balance to ensure all major degradation products are accounted for.
-
Summary of Typical Forced Degradation Results
| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Moderate to High | 2,3-Dihydroxy-4-methylpyridine |
| Base Hydrolysis | 0.1 M NaOH, RT | High / Rapid | 2,3-Dihydroxy-4-methylpyridine |
| Oxidation | 3% H₂O₂, RT | Low to Moderate | Potential N-oxide or ring-opened species |
| Thermal | 80 °C (in solution) | Low | Minimal unless water is present |
| Photolytic | UV/Vis Light | To be determined | Dependent on wavelength and matrix |
References
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. longdom.org [longdom.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-Chloro-4-methylpyridin-3-ol
Welcome to the technical support center for the characterization of 2-Chloro-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the analysis of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific reasoning to empower your research.
Section 1: Understanding the Core Challenge - Tautomerism
A fundamental challenge in the characterization of this compound is its existence in a tautomeric equilibrium. The hydroxy pyridine form can tautomerize to its pyridone isomer. This equilibrium is sensitive to solvent polarity and can significantly impact the interpretation of analytical data.
Frequently Asked Questions (FAQs) about Tautomerism
Q1: What are the tautomeric forms of this compound?
A1: this compound can exist in two primary tautomeric forms: the pyridinol form and the pyridone form. The equilibrium between these two forms is a critical consideration in its characterization.
Q2: How does the solvent affect the tautomeric equilibrium?
A2: The position of the tautomeric equilibrium is highly dependent on the solvent used for analysis. In non-polar solvents, the pyridinol form may be more prevalent, while in polar, protic solvents, the pyridone form is often favored due to better stabilization through hydrogen bonding.[1] This is a crucial factor to consider when preparing samples for NMR or UV-Vis spectroscopy.
Q3: Why is understanding tautomerism so important for characterization?
A3: If you are unaware of the potential for tautomerism, you might misinterpret your analytical data. For example, you could see two sets of peaks in your NMR spectrum and assume you have an impure sample, when in fact you have a mixture of tautomers. Recognizing this possibility is the first step to accurate characterization.
Section 2: Troubleshooting NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but the tautomerism of this compound can lead to confusing spectra.
Troubleshooting Guide: NMR Analysis
Q4: My 1H NMR spectrum of this compound shows more peaks than expected. Is my sample impure?
A4: Not necessarily. You are likely observing a mixture of the pyridinol and pyridone tautomers in your NMR solvent. Each tautomer will have its own distinct set of proton signals.
-
What to do:
-
Vary the solvent: Record the NMR spectrum in a different solvent (e.g., switch from CDCl3 to DMSO-d6). A change in the ratio of the two sets of peaks upon solvent change is a strong indicator of tautomerism.[2]
-
Temperature study: Acquire spectra at different temperatures. A change in the equilibrium constant with temperature will alter the peak ratios.
-
2D NMR: Perform 2D NMR experiments like HSQC and HMBC to correlate proton and carbon signals for each tautomer, confirming their structures.
-
Q5: The hydroxyl proton (-OH) peak is broad and difficult to identify in my 1H NMR spectrum. Why is this happening?
A5: The hydroxyl proton of the pyridinol form can undergo rapid chemical exchange with residual water in the NMR solvent or with the pyridone tautomer. This exchange process leads to signal broadening. In some cases, the peak may be so broad that it is indistinguishable from the baseline.
-
What to do:
-
D2O exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear. This confirms its identity as a labile proton.
-
Use a dry solvent: Ensure you are using a freshly opened or properly dried NMR solvent to minimize the amount of residual water.
-
Q6: The chemical shifts in my 13C NMR spectrum don't match the expected values for the pyridinol structure. What could be the issue?
A6: The presence of the pyridone tautomer will significantly alter the 13C chemical shifts. The carbon atom double-bonded to the oxygen in the pyridone form will appear at a much lower field (typically >160 ppm) compared to the carbon bearing the hydroxyl group in the pyridinol form.
-
What to do:
-
Consult literature for similar compounds: Look for 13C NMR data of related hydroxypyridines and pyridones to get a better idea of the expected chemical shift ranges for each tautomer.
-
Perform an HMBC experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can help you to unambiguously assign the carbon signals to each tautomer by observing long-range correlations between protons and carbons.
-
| Tautomer | Expected 1H NMR Signals | Expected 13C NMR Signals (Key Carbons) |
| Pyridinol Form | Aromatic protons, methyl singlet, broad -OH singlet | C-OH (~150-160 ppm), C-Cl (~140-150 ppm) |
| Pyridone Form | Aromatic protons, methyl singlet, N-H singlet | C=O (>160 ppm), C-Cl (~140-150 ppm) |
Note: The chemical shifts provided are estimates and can vary depending on the solvent and other substituents.
Section 3: Navigating Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation of your compound. However, even here, subtleties can arise.
Troubleshooting Guide: Mass Spectrometry Analysis
Q7: I am not seeing a clear molecular ion peak in my mass spectrum. Is my compound degrading?
A7: While degradation is a possibility, it's also common for some compounds, particularly those with certain functional groups, to show a weak or absent molecular ion peak, especially with energetic ionization techniques like Electron Ionization (EI).[3]
-
What to do:
-
Use a soft ionization technique: If you are using EI-MS, try a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less likely to cause extensive fragmentation and are more likely to show a prominent molecular ion peak (or a protonated/adducted molecule in the case of ESI).
-
Check for common fragments: Look for fragment ions that are characteristic of your molecule. For this compound, you would expect to see fragments corresponding to the loss of Cl, CO, or the methyl group.
-
Q8: My mass spectrum shows a peak at M+2 with roughly one-third the intensity of the M peak. Is this an impurity?
A8: No, this is a characteristic isotopic pattern for a molecule containing one chlorine atom. Chlorine has two stable isotopes, 35Cl and 37Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in the M+2 peak having about one-third the intensity of the molecular ion peak. This is a key piece of evidence confirming the presence of chlorine in your molecule.
Predicted Fragmentation Pathways
The fragmentation of this compound in an EI-MS experiment is expected to proceed through several key pathways:
-
Loss of Cl: The C-Cl bond can cleave, leading to a fragment ion at [M-35]+ and [M-37]+.
-
Loss of CO: The pyridone tautomer can lose a molecule of carbon monoxide, a common fragmentation pathway for cyclic ketones.
-
Loss of a methyl radical: Cleavage of the methyl group can result in a fragment at [M-15]+.
Section 4: Overcoming Chromatographic Challenges
Chromatography is essential for assessing the purity of this compound and for isolating it from reaction mixtures.
Troubleshooting Guide: HPLC and GC Analysis
Q9: I am seeing tailing peaks for my compound in reversed-phase HPLC. What is causing this?
A9: Peak tailing for pyridine-containing compounds in reversed-phase HPLC is often due to interactions between the basic nitrogen atom and residual acidic silanol groups on the silica-based stationary phase.
-
What to do:
-
Use a base-deactivated column: Employ a column that has been end-capped to minimize the number of accessible silanol groups.
-
Modify the mobile phase:
-
Add a competitive base: Include a small amount of a competitive base, like triethylamine (TEA), in your mobile phase to block the active sites on the stationary phase.
-
Adjust the pH: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the pyridine nitrogen, which can sometimes improve peak shape.
-
-
Q10: My compound seems to be decomposing on my GC column, as evidenced by broad peaks and a noisy baseline.
A10: this compound, being a hydroxylated pyridine, may have limited thermal stability and can interact with active sites in the GC system.
-
What to do:
-
Use a lower injection port temperature: High temperatures in the injector can cause degradation. Try lowering the temperature in increments of 10-20 °C.
-
Use a deactivated liner and column: Ensure that your injector liner and GC column are highly deactivated to minimize active sites that can catalyze decomposition.
-
Derivatization: If thermal instability is a persistent issue, consider derivatizing the hydroxyl group (e.g., silylation) to increase its volatility and thermal stability before GC analysis.
-
Section 5: Synthesis and Impurity Profiling
Understanding the synthesis of this compound is crucial for predicting potential impurities. A common synthetic route may involve the nitration of 2-chloro-4-methylpyridine followed by reduction and diazotization/hydrolysis.
Potential Impurities and Their Sources
-
Positional Isomers: Non-selective nitration of 2-chloro-4-methylpyridine can lead to the formation of other isomers, such as 2-chloro-4-methyl-5-nitropyridine, which would then be carried through the synthesis.[1][4]
-
Starting Materials: Incomplete reaction or inefficient purification can result in the presence of residual 2-chloro-4-methylpyridine or the intermediate amino-pyridine.
-
Reagents: Reagents used in the synthesis, such as phosphorus oxychloride, if used for chlorination of a hydroxypyridine precursor, must be completely removed.[1][4]
Workflow for Characterization
Caption: A general experimental workflow for the synthesis, purification, and characterization of this compound.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-N4-METHYLPYRIDINE-3,4-DIAMINE(50432-67-2) 1H NMR spectrum [chemicalbook.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Technical Support Center: Enhancing Regioselectivity of Reactions with 2-Chloro-4-methylpyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-4-methylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile but challenging building block. My objective is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Core Challenge: Tautomerism and Ambident Reactivity
Before addressing specific issues, it is crucial to understand the inherent reactivity of this compound. This molecule exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. This equilibrium is the root cause of most regioselectivity challenges, as it presents multiple nucleophilic and electrophilic sites.
Caption: Tautomeric equilibrium of the core scaffold.
Your choice of solvent, base, and electrophile will influence this equilibrium and determine the reactive species in solution, directly impacting the regiochemical outcome.
Troubleshooting Guide & FAQs
Section 1: Alkylation Reactions - The O- vs. N-Alkylation Dilemma
Question: My alkylation reaction with methyl iodide is giving me a mixture of O-methylated and N-methylated products. How can I selectively obtain the O-methylated product, 2-Chloro-3-methoxy-4-methylpyridine?
Answer: This is a classic regioselectivity problem governed by Hard and Soft Acid-Base (HSAB) theory and reaction kinetics vs. thermodynamics. The pyridin-3-ol form has two primary nucleophilic sites: the hydroxyl oxygen (a "hard" nucleophile) and the pyridine nitrogen (a "softer" nucleophile). The pyridone tautomer also presents an ambident nucleophile with reactivity at the oxygen and nitrogen.
-
Causality: To favor O-alkylation, you need to create conditions where the hard oxygen nucleophile reacts preferentially with the electrophile. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF will irreversibly deprotonate the hydroxyl group. This generates a sodium pyridin-3-oxide, a hard anion. This hard anion will preferentially attack the electrophilic carbon of a hard electrophile. While methyl iodide is considered a softer electrophile, using a harder one like dimethyl sulfate can further enhance O-selectivity. Conversely, N-alkylation is often favored under neutral or weakly basic conditions where the nitrogen's lone pair is more available for nucleophilic attack.
-
Troubleshooting Steps:
-
Choice of Base is Critical: Switch from weaker bases (like K₂CO₃) to a strong base. Sodium hydride (NaH) is the preferred choice to generate the oxygen anion (alkoxide).
-
Solvent Matters: Use a polar aprotic solvent such as THF or DMF. These solvents will not solvate the "hard" oxygen anion as strongly as protic solvents, leaving it more reactive.[1][2]
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. After the alkoxide is formed, the electrophile can be added, and the reaction can be allowed to slowly warm to room temperature.
-
Consider the Electrophile: For O-alkylation, harder electrophiles are theoretically better. If methyl iodide still gives mixtures, consider trying dimethyl sulfate or methyl triflate.[3]
-
| Target Product | Recommended Base | Solvent | Electrophile Type | Key Principle |
| O-Alkylation | NaH, KH, LiHMDS | THF, DMF | Hard (e.g., R-OTs, R₂SO₄) | Generate hard alkoxide nucleophile |
| N-Alkylation | K₂CO₃, Cs₂CO₃ or none | Acetonitrile, Acetone | Soft (e.g., R-I, R-Br) | Favors reaction at the softer N-atom |
Section 2: Cross-Coupling at C2 - Maximizing Yield and Preventing Side Reactions
Question: I am attempting a Suzuki-Miyaura coupling at the C2-chloro position with phenylboronic acid, but I'm getting low yields and decomposition of my starting material. What is going wrong?
Answer: The C2-chloro position is activated for cross-coupling reactions. However, the adjacent hydroxyl group at C3 can interfere in several ways:
-
Catalyst Deactivation: The acidic proton of the hydroxyl group can react with the basic conditions required for the Suzuki reaction, potentially altering the catalyst's efficacy.
-
Ligand Chelation: The hydroxyl oxygen can coordinate to the palladium center, inhibiting the catalytic cycle.
-
Substrate Instability: The combination of heat and base can lead to decomposition.
-
Causality: The key to a successful cross-coupling is to ensure the catalytic cycle proceeds efficiently without interference from other functional groups.[4][5] In this case, the hydroxyl group is the primary culprit. While some reactions may work without protection, protecting the -OH group as a stable ether (e.g., methyl or benzyl ether) or a silyl ether is the most robust strategy. This prevents its interference with the reaction.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting Suzuki coupling.
-
Recommended Catalyst Systems: For electron-rich chloro-pyridines, ligands that are both electron-rich and sterically bulky often perform best. Consider catalysts like Pd(dppf)Cl₂ or pre-catalysts with biarylphosphine ligands such as XPhos or SPhos.[6]
| Reaction Type | Recommended Catalyst | Typical Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP, RuPhos | NaOtBu, K₂CO₃ | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, DIPEA (with CuI) | THF, DMF |
Section 3: Acylation - Controlling the O- vs. N-Acylation Selectivity
Question: I want to synthesize the O-acetyl product, but my reaction with acetyl chloride yields the N-acetylpyridinium salt as a major byproduct. How can I direct the acylation to the oxygen?
Answer: This is another manifestation of the O- vs. N-reactivity competition. The pyridine nitrogen is quite nucleophilic and readily reacts with strong acylating agents like acetyl chloride to form a stable N-acylpyridinium salt.
-
Causality: To achieve selective O-acylation, you need to enhance the nucleophilicity of the oxygen atom relative to the nitrogen. This can be done by converting the hydroxyl group into its conjugate base (an alkoxide) or by using a catalyst that facilitates attack at the oxygen.
-
Troubleshooting Steps:
-
Avoid Highly Reactive Acylating Agents: Instead of acetyl chloride, use acetic anhydride, which is less reactive and less prone to N-acylation.
-
Use a Non-Nucleophilic Base/Catalyst: A common and effective method is to use a catalytic amount of 4-Dimethylaminopyridine (DMAP) with a stoichiometric amount of a non-nucleophilic base like triethylamine (Et₃N). The Et₃N neutralizes the acid byproduct, while DMAP acts as an acyl transfer catalyst that favors the O-acylation pathway.
-
Deprotonation Strategy: Similar to the alkylation strategy, you can pre-treat the starting material with a strong base like NaH to form the alkoxide, then add the acylating agent. This method is very effective for achieving high O-selectivity.
-
Detailed Experimental Protocols
Protocol 1: Selective O-Methylation of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous THF (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. You should observe gas evolution ceasing.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Chloro-3-methoxy-4-methylpyridine.
Protocol 2: Suzuki-Miyaura Coupling of Protected 2-Chloro-3-methoxy-4-methylpyridine
-
Setup: To a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), add 2-Chloro-3-methoxy-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq).
-
Solvent: Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the coupled product. The methoxy protecting group can then be cleaved if the final pyridin-3-ol is desired.
References
Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-Chloro-4-methylpyridin-3-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Chloro-4-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in their reaction media. We will explore the underlying physicochemical reasons for its poor solubility and provide a series of practical, step-by-step strategies to achieve homogeneous reaction conditions, ensuring reaction efficiency and reproducibility.
Section 1: Understanding the Physicochemical Profile of this compound
The solubility behavior of this compound is dictated by its unique molecular structure, which contains both polar and non-polar functional groups. Understanding this duality is the first step in troubleshooting.
-
Polar Features : The molecule possesses a hydroxyl (-OH) group and a pyridine nitrogen atom. The hydroxyl group can both donate and accept hydrogen bonds, while the nitrogen atom acts as a hydrogen bond acceptor.[1][2] These features confer a degree of polarity and potential for solubility in polar solvents.
-
Non-Polar Features : The aromatic pyridine ring, the chloro (-Cl) substituent, and the methyl (-CH₃) group contribute to its hydrophobic character. These parts of the molecule prefer to interact with non-polar solvents.[2]
This combination of polar and non-polar characteristics means the compound is often poorly soluble in highly polar solvents (like pure water) and highly nonpolar solvents (like hexanes), following the principle of "like dissolves like".[2] The key to solubilization is finding a solvent system that can effectively interact with both the hydrophilic and hydrophobic parts of the molecule.
A crucial aspect of this molecule is its amphoteric nature . It can act as both a weak acid (due to the hydroxyl group) and a weak base (due to the pyridine nitrogen). This provides a powerful method for solubility enhancement via pH adjustment.[3][4]
-
In Acidic Conditions (Low pH) : The basic pyridine nitrogen can be protonated to form a pyridinium salt. This positively charged species is significantly more soluble in polar solvents.[5][6]
-
In Basic Conditions (High pH) : The acidic hydroxyl group can be deprotonated to form a phenoxide-like anion. This negatively charged species is also much more soluble in polar solvents.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a standard organic solvent like Dichloromethane (DCM) or Toluene?
A: While DCM and toluene are excellent solvents for many organic compounds, they are relatively non-polar. They cannot effectively form hydrogen bonds with the polar hydroxyl group of your molecule.[7] The strong intermolecular hydrogen bonding between the this compound molecules (hydroxyl-to-hydroxyl or hydroxyl-to-nitrogen) can be stronger than the interactions offered by these solvents, leading to poor solubility.
Q2: I tried dissolving it in water and it was also poorly soluble. Why is that?
A: Although the hydroxyl group and pyridine nitrogen are polar, the rest of the molecule (the chloro-methyl-pyridine ring system) is significantly hydrophobic. Water is a highly polar solvent with a strong hydrogen-bonding network. Accommodating the non-polar part of your molecule within this network is energetically unfavorable, resulting in low solubility.[][9]
Q3: What are the best starting solvents to screen for this compound?
A: Based on its structure, polar aprotic solvents and polar protic solvents are the best starting points. These solvents can interact with both the polar and non-polar regions of the molecule. Consider screening the following:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).[7]
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol.[2]
-
Co-Solvent Systems: Mixtures of the above solvents with water or other organic solvents can often provide a synergistic effect, where the mixture's solvating power is greater than either individual component.[10]
Q4: How does temperature affect its solubility?
A: For most solid organic compounds, solubility increases with temperature.[11] Applying heat increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice and solvate the individual molecules. If your reaction is compatible with higher temperatures, this is often the simplest first step to try. However, be mindful of potential degradation of your starting material or reagents at elevated temperatures.
Q5: Can I use pH to improve solubility? What should I be careful about?
A: Yes, pH modification is a very effective strategy. As discussed in Section 1, making the solution acidic (e.g., with HCl) will protonate the pyridine nitrogen, while making it basic (e.g., with NaOH) will deprotonate the hydroxyl group. Both resulting ionic forms will be significantly more soluble in polar solvents like water or alcohols.[3][6]
Caution: You must ensure that the acidic or basic conditions are compatible with your planned reaction chemistry. Your starting material, reagents, and the desired product must be stable at the adjusted pH. For example, base-labile or acid-labile functional groups on other reactants could be unintentionally cleaved.
Section 3: Troubleshooting Guide: Step-by-Step Solutions
Scenario: Your reaction is sluggish, incomplete, or heterogeneous, with solid this compound visible in the flask.
This indicates that the concentration of the dissolved reactant is too low to sustain an efficient reaction rate. Follow this workflow to systematically identify a solution.
Caption: Decision workflow for troubleshooting poor solubility.
Section 4: Experimental Protocols
Protocol 4.1: Systematic Co-Solvent Screening
This protocol allows for the rapid and material-sparing screening of binary solvent mixtures to identify an optimal system.[10]
Materials:
-
This compound
-
Small vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stir fleas
-
Primary solvents (e.g., Water, Toluene, THF)
-
Co-solvents (e.g., Methanol, Ethanol, DMF, DMSO, Acetonitrile)[7][]
-
Micropipettes
Procedure:
-
Preparation: Add a pre-weighed amount of this compound to each vial (e.g., 5 mg). Add a stir flea.
-
Primary Solvent Addition: Add a fixed volume of your primary reaction solvent to each vial (e.g., 0.5 mL).
-
Observation: Stir the vials at room temperature for 10 minutes. Record visual observations (e.g., "insoluble," "partially soluble," "fully dissolved").
-
Co-Solvent Titration: To the vials where the compound is not fully dissolved, add a co-solvent in small, incremental volumes (e.g., 50 µL).
-
Stir and Observe: After each addition, cap the vial, stir for 5-10 minutes, and observe.
-
Quantification: Continue adding the co-solvent until complete dissolution is achieved. Record the total volume of primary solvent and co-solvent required.
-
Analysis: Calculate the solvent ratio (e.g., 9:1 THF:DMF) that achieved dissolution. This ratio is your starting point for scaling up the reaction.
Protocol 4.2: pH-Mediated Dissolution for Reaction Setup
This protocol describes how to use pH to dissolve the compound in a polar protic solvent system.
Materials:
-
This compound
-
Reaction solvent (e.g., Water, Ethanol)
-
Acidic solution (e.g., 1 M HCl in water or dioxane)
-
Basic solution (e.g., 1 M NaOH in water)
-
pH meter or pH paper
Procedure (Example using Acid):
-
Suspension: Suspend the this compound in your chosen reaction solvent (e.g., ethanol).
-
Acidification: While stirring, add the acidic solution dropwise. The solid should begin to dissolve as the pyridinium salt is formed.[5]
-
Target pH: Continue adding acid until all solid has dissolved and the solution is clear. Note the final pH.
-
Reaction Compatibility Check: At this stage, confirm that any other reagents you need to add are stable at this low pH.
-
Running the Reaction:
-
If the reaction proceeds under acidic conditions: Add your other reagents and proceed.
-
If the reaction requires neutral/basic conditions: Carefully add a base (e.g., 1 M NaOH or an organic base like triethylamine) dropwise to raise the pH back to the desired level. BE ALERT: Your compound may precipitate out again as it is neutralized. If this happens, it indicates that a different strategy (like co-solvents) is required, as the neutral form is insoluble in that specific solvent at that concentration.
-
Caption: Impact of pH on the ionization state and solubility.
Section 5: Data Summary Table
The following table provides a starting point for solvent selection based on general solvent properties. Actual solubility must be determined experimentally using Protocol 4.1.
| Solvent Class | Example Solvents | Polarity Index | Boiling Point (°C) | Rationale & Use Case |
| Polar Aprotic | DMF, DMSO, NMP | High (6.4 - 7.2) | 153 - 202 | Excellent dissolving power for polar compounds. High boiling points can be useful for high-temp reactions but hard to remove.[7] |
| Acetonitrile, THF | Mid-High (4.0 - 5.8) | 66 - 82 | Good general-purpose solvents. Lower boiling points make for easier workup. Good candidates for co-solvent systems. | |
| Polar Protic | Methanol, Ethanol | High (5.1 - 5.2) | 65 - 78 | Can hydrogen bond with the solute. Excellent for use in pH-adjustment strategies and as co-solvents with water.[2][12] |
| Co-Solvent Mix | THF / Water | Variable | Variable | Adding water to an organic solvent can sometimes improve solubility for charged species.[10] |
| Toluene / DMF (e.g., 10:1) | Variable | Variable | A small amount of a polar aprotic solvent can disrupt the solute's crystal lattice without drastically changing the bulk medium. |
Section 6: References
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. --INVALID-LINK--
-
Wikipedia. (2023). Cosolvent. --INVALID-LINK--
-
Chaudhary, A., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review. Journal of Advanced Pharmacy Education & Research, 2(1), 32-67.
-
Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1336-1343. --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-4-methylpyridine. National Center for Biotechnology Information. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98%. --INVALID-LINK--
-
Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. --INVALID-LINK--
-
Solubility of Things. (n.d.). 3-Hydroxypyridine. --INVALID-LINK--
-
IGI Global. (n.d.). Co-solvent: Significance and symbolism. --INVALID-LINK--
-
Solubility of Things. (n.d.). Pyridine. --INVALID-LINK--
-
StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. --INVALID-LINK--
-
Quora. (2021). How will you increase the solubility of organic compounds in water?. --INVALID-LINK--
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). --INVALID-LINK--
-
F. Puel, et al. (2006). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 84(A2), 115-120.
-
International Journal of Innovative Research and Technology. (2017). Solubility Enhancement Methods. IJIRT, 4(7), 2349-6002.
-
AAT Bioquest. (2023, March 17). Does pH affect solubility?. --INVALID-LINK--
-
ChemEurope.com. (n.d.). Pyridine. --INVALID-LINK--
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 111. --INVALID-LINK--
-
Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube. --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Pyridine [chemeurope.com]
- 5. youtube.com [youtube.com]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. quora.com [quora.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-Chloro-4-methylpyridin-3-ol
Welcome to the technical support center for reactions involving 2-Chloro-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and functionalization of this versatile heterocyclic building block. The content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction, but the unique electronic properties of this compound, including the presence of the pyridine nitrogen and the hydroxyl group, can present specific challenges.[1][2]
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue and can often be traced back to a few key factors. The primary challenge with chloropyridines is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to bromides or iodides.[3][4]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the phosphine ligand is critical. For a challenging substrate like a chloropyridine, standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] You need a more active catalyst system to facilitate the oxidative addition.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) center and promote the oxidative addition step.[6][7] Excellent starting points are biarylphosphine ligands such as SPhos, XPhos, or tBu₃P .[6][7] These are often used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, or as pre-formed "precatalysts" which can offer better reproducibility.[7][8]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9] An inappropriate base can lead to poor yields or side reactions.
-
Recommendation: Screen a variety of bases. While aqueous K₂CO₃ is a common first choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides.[1][6] The use of anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can also be beneficial, especially for heteroaryl-heteroaryl couplings.[10]
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of palladium black.[1]
-
Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[4]
-
Q2: I'm observing significant protodehalogenation (replacement of -Cl with -H) and boronic acid homocoupling. How can I suppress these side reactions?
A2: These side reactions compete with your desired cross-coupling and can significantly reduce your yield.
-
Protodehalogenation: This occurs when a palladium hydride species is formed, which then reductively eliminates with the aryl chloride.
-
Potential Causes & Solutions:
-
Protic Impurities: Ensure all reagents and solvents are anhydrous.[4]
-
Base/Solvent Combination: Certain base and solvent combinations can generate hydride species. Screening different bases and ensuring anhydrous conditions can mitigate this.[4]
-
High Temperatures: Elevated temperatures can promote this side reaction. Try running the reaction at the lowest effective temperature.[4]
-
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
Catalyst & Condition Selection Table for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2-3 equiv) | Toluene/H₂O (10:1) | 80-110 | A robust starting point for many chloropyridines. |
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100 | Cesium carbonate is highly effective but more expensive. |
| XPhos Pd G2 (2-5 mol%) | (Precatalyst) | K₂CO₃ (2 equiv) | 2-MeTHF/H₂O (10:1) | 80-100 | Pre-formed catalyst offers convenience and reproducibility.[12] |
| Pd(PPh₃)₄ (5-10 mol%) | (Self-ligated) | Na₂CO₃ (2 equiv) | DME/H₂O (4:1) | 90 | "Standard conditions"; may have low efficacy for this substrate.[5] |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a pre-catalyst, add it directly.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow for Suzuki-Miyaura Reactions
Caption: Decision tree for troubleshooting Suzuki-Miyaura couplings.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13][14] Similar to Suzuki couplings, the reactivity of this compound can be challenging, necessitating the use of highly active catalyst systems.[14]
Frequently Asked Questions & Troubleshooting
Q1: I am attempting a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is not proceeding. What catalyst system should I be using?
A1: The amination of aryl chlorides is significantly more demanding than that of aryl bromides. "First-generation" catalyst systems are often ineffective.[11]
-
Catalyst/Ligand Systems: You must use highly active, sterically hindered, and electron-rich phosphine ligands.
-
Recommendation: Ligands developed by the Buchwald and Hartwig groups are the industry standard. For primary amines, ligands like XPhos, SPhos, and BrettPhos are highly effective.[11] These are typically paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Using pre-formed G2 or G3 precatalysts incorporating these ligands can simplify setup and improve consistency.
-
-
Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle.
-
Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for these transformations.
-
-
Solvent: Anhydrous, non-protic solvents are essential.
-
Recommendation: Toluene and 1,4-Dioxane are the most frequently used solvents. Ensure they are rigorously dried before use.
-
Q2: My reaction is producing a complex mixture of byproducts, and purification is difficult. What could be the cause?
A2: A complex product mixture can arise from several issues, including catalyst deactivation, side reactions of the starting material or product, or reaction with the solvent.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[1][15] The hydroxyl group could also potentially interact with the catalyst or base.
-
Recommendation: The use of bulky biarylphosphine ligands can often mitigate catalyst inhibition by sterically shielding the palladium center.
-
-
Reaction Temperature: Running the reaction at too high a temperature can lead to decomposition and byproduct formation.
-
Recommendation: Start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish. Monitor the reaction closely to avoid prolonged heating after completion.
-
Catalyst & Condition Selection Table for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.5 equiv) | Toluene | 80-110 | A highly general and robust system for a wide range of amines.[7] |
| Pd₂(dba)₃ (1-2 mol%) | BrettPhos (2-4 mol%) | LHMDS (1.5 equiv) | 1,4-Dioxane | 80-100 | LHMDS can be a milder alternative to NaOtBu for sensitive substrates. |
| XPhos Pd G3 (2-5 mol%) | (Precatalyst) | K₃PO₄ (2 equiv) | t-BuOH/Toluene | 100 | Some systems work well with phosphate bases, which can be advantageous for functional group tolerance. |
Logical Flow for Buchwald-Hartwig Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Chloro-4-methylpyridin-3-ol: A Guide for Researchers
Introduction
2-Chloro-4-methylpyridin-3-ol is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active compounds. Its strategic importance necessitates the availability of efficient, scalable, and cost-effective synthetic routes. This guide provides a comparative analysis of two distinct synthetic pathways to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the optimal method for their specific needs.
Route 1: The Sandmeyer Approach from 2-Amino-4-methylpyridin-3-ol
This classical approach leverages the well-established Sandmeyer reaction to introduce a chloro substituent onto the pyridine ring, starting from the corresponding amino-substituted precursor. The synthesis of the requisite starting material, 2-amino-4-methylpyridin-3-ol, is a critical first step.
Synthesis of 2-Amino-4-methylpyridin-3-ol
A plausible route to 2-amino-4-methylpyridin-3-ol involves a multi-step sequence starting from ethyl 2-(4-methylfuran) formate. This method, detailed in Chinese patent CN107011254B, involves ring expansion and subsequent functional group manipulations.[1]
Experimental Protocol: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine[1]
-
Ring Expansion and Amination: Ethyl 2-(4-methylfuran) formate is dissolved in dimethylformamide (DMF). A water-removing agent and formamide are added, and ammonia gas is introduced. The mixture is refluxed for 24 hours.
-
Acid-Base Workup: After cooling, dilute hydrochloric acid is added to adjust the pH to 2. The aqueous phase is extracted with ethyl acetate to remove impurities. The pH of the aqueous phase is then adjusted to neutral with a sodium hydroxide solution.
-
Extraction and Isolation: The neutral aqueous phase is extracted with diethyl ether. The combined organic extracts are concentrated and dried to yield 2-amino-3-hydroxy-4-methylpyridine.
Sandmeyer Reaction: Conversion to this compound
Proposed Experimental Protocol: Sandmeyer Reaction
-
Diazotization: 2-Amino-4-methylpyridin-3-ol is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Chlorination: A solution of copper(I) chloride in hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution.
-
Workup and Isolation: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
Analysis of Route 1
-
Advantages: This route relies on well-established and understood reactions. The starting materials for the precursor synthesis are commercially available.
-
Disadvantages: The synthesis of the starting aminopyridinol is a multi-step process. The Sandmeyer reaction can sometimes suffer from side reactions and may require careful optimization of reaction conditions to achieve high yields. The use of diazonium salts also requires caution due to their potential instability.
Route 2: The Cyanopyridine Hydrolysis and Decarboxylation Pathway
This alternative strategy involves the construction of the pyridine ring with a cyano group at the 3-position, which is subsequently hydrolyzed to a carboxylic acid and then decarboxylated to afford the final 3-hydroxy product.
Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile
Patents US6111112A and WO0043365A1 describe a comprehensive synthesis of 2-chloro-4-methyl-3-pyridinecarbonitrile starting from malononitrile and acetone.[4]
Experimental Protocol: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile[4]
-
Knoevenagel Condensation: Malononitrile and acetone are reacted to yield isopropylidenemalononitrile.
-
Condensation with Triethyl Orthoformate: The isopropylidenemalononitrile is then condensed with triethyl orthoformate in acetic anhydride.
-
Ring Closure: The resulting intermediate is treated with anhydrous ammonia in ethanol to effect ring closure, producing 2-amino-4-methyl-pyridine-carbonitrile.
-
Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate by treatment with sodium nitrite followed by in-situ hydrolysis with water, yielding 2-hydroxy-4-methyl-3-cyanopyridine.
-
Chlorination: The 2-hydroxy group is then chlorinated using phosphorus oxychloride to give 2-chloro-4-methyl-3-pyridinecarbonitrile.
Hydrolysis and Decarboxylation
The conversion of the nitrile to the final product involves two key steps: hydrolysis to the corresponding carboxylic acid and subsequent decarboxylation.
Experimental Protocol: Hydrolysis to 2-Chloro-4-methylnicotinic acid
A solution of 2-chloro-4-methyl-3-pyridinecarbonitrile in concentrated sulfuric acid is stirred at 100°C for one hour.[4] The reaction mixture is then poured onto ice water and made alkaline with ammonium hydroxide. The product is extracted with ethyl acetate, and the extract is dried and concentrated to yield 2-chloro-4-methylnicotinamide. Further hydrolysis of the amide under acidic or basic conditions would yield 2-chloro-4-methylnicotinic acid.
Experimental Protocol: Decarboxylation of 2-Chloro-4-methylnicotinic acid
While a specific protocol for this substrate is not detailed in the searched results, a general method for the decarboxylation of pyridinedicarboxylic acid in high-temperature liquid water has been reported, suggesting a catalyst-free approach is feasible.[5]
-
Reaction Setup: 2-Chloro-4-methylnicotinic acid and deionized water are added to an autoclave.
-
Heating and Decarboxylation: The mixture is heated to a high temperature (e.g., 150-250 °C) for a specified period to effect decarboxylation.
-
Workup and Isolation: After cooling, the pH of the solution is adjusted to isolate the crude this compound, which can then be purified.
Analysis of Route 2
-
Advantages: This route builds the core heterocyclic structure with the desired substitution pattern early in the synthesis. The starting materials, malononitrile and acetone, are inexpensive and readily available.
-
Disadvantages: The overall synthesis is lengthy and involves several steps. The hydrolysis of the nitrile and the subsequent decarboxylation may require harsh conditions (high temperature and pressure), which could be a limitation for scalability and may not be compatible with sensitive functional groups.
Comparative Summary
| Feature | Route 1: Sandmeyer Approach | Route 2: Cyanopyridine Hydrolysis & Decarboxylation |
| Starting Materials | Ethyl 2-(4-methylfuran) formate, Sodium Nitrite, Copper(I) Chloride | Malononitrile, Acetone, Triethyl Orthoformate, Phosphorus Oxychloride |
| Key Reactions | Ring expansion, Diazotization (Sandmeyer) | Knoevenagel condensation, Cyclization, Hydrolysis, Decarboxylation |
| Number of Steps | Fewer core transformation steps (diazotization is key) | More overall steps to construct and modify the ring |
| Potential Challenges | Synthesis of the aminopyridinol precursor, handling of diazonium salts, potential for side reactions in the Sandmeyer step. | Potentially harsh conditions for hydrolysis and decarboxylation, overall length of the synthesis. |
| Scalability | The Sandmeyer reaction can be challenging to scale up safely. | The high-temperature decarboxylation step might require specialized equipment for large-scale production. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Sandmeyer Approach) is a more direct functional group interconversion on a pre-formed, highly functionalized pyridine ring. This route may be preferable for smaller-scale synthesis where the multi-step synthesis of the starting material is manageable and the Sandmeyer reaction can be carefully controlled.
-
Route 2 (Cyanopyridine Hydrolysis & Decarboxylation) builds the pyridine ring from simple, inexpensive starting materials. This approach might be more cost-effective for larger-scale production, provided the potentially harsh conditions for the final steps can be efficiently and safely implemented.
The ultimate choice of synthetic route will depend on the specific requirements of the research or production campaign, including the desired scale, available equipment, cost considerations, and the expertise of the synthetic team. Further optimization of the proposed protocols, particularly for the Sandmeyer reaction in Route 1 and the hydrolysis/decarboxylation in Route 2, is recommended to maximize yields and ensure process robustness.
Visualizing the Synthetic Pathways
Figure 1. Comparative workflow of the two primary synthetic routes to this compound.
References
- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 2-Chloro-4-methylpyridin-3-ol and Its Analogs
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyridine scaffolds, ubiquitous in natural products and pharmaceuticals, represent a promising starting point for the design of new drugs.[1][2] Within this class, 3-hydroxypyridine derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive comparison of the biological activity of 2-Chloro-4-methylpyridin-3-ol and its structural analogs, with a focus on their antimicrobial and antifungal properties. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-infective agents.
The Pivotal Role of the Pyridin-3-ol Scaffold
The 3-hydroxypyridine core is a key pharmacophore in numerous bioactive molecules. The arrangement of the hydroxyl group and the nitrogen atom within the aromatic ring allows for crucial interactions with biological targets, often through hydrogen bonding and metal chelation. The biological activity of these compounds can be finely tuned by introducing various substituents onto the pyridine ring. Halogenation, particularly at the 2-position, and alkyl substitution at the 4-position are common strategies to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its potency and spectrum of activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound and its analogs is profoundly influenced by the nature and position of substituents on the pyridine ring. Key SAR insights from various studies are summarized below.
Impact of Halogen Substitution at the 2-Position
The presence and nature of the halogen at the 2-position significantly impact the antimicrobial potency. Generally, the order of reactivity for halogens in facilitating biological interactions, such as inhibiting bacterial growth, can vary depending on the specific mechanism of action. For instance, in a study of alkyl pyridinol compounds, a bromo-substituted analog (EA-02-009) demonstrated potent activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 µg/mL.[3] This suggests that the larger and more polarizable bromine atom may enhance the compound's interaction with its biological target compared to chlorine. The good leaving group character of bromine might also contribute to increased nucleophilic character of the compound.[3]
Influence of the Alkyl Group at the 4-Position
The nature of the alkyl substituent at the 4-position primarily modulates the lipophilicity of the molecule, which in turn affects its ability to penetrate bacterial cell membranes. A systematic variation of the alkyl chain length in a series of pyridinol derivatives revealed a clear correlation between lipophilicity and antimicrobial activity. However, excessive lipophilicity can lead to a loss of activity, likely due to poor solubility or aggregation.
Effect of Nitrogen Position in the Pyridine Ring
The position of the nitrogen atom within the pyridine ring has a discernible effect on the antimicrobial activity. A comparative study of pyridinol isomers showed that the meta-orientation of the nitrogen relative to the hydroxyl group and alkyl chain can lead to improved antimicrobial properties and stability.[3]
Comparative Biological Activity: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the antimicrobial activity of this compound and its key analogs from a study on alkyl pyridinol compounds. It is important to note that direct comparative data for a comprehensive set of analogs of this compound is limited in the literature, and the following data is based on a study of structurally related pyridinol derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridinol Analogs against Staphylococcus aureus Strains [3]
| Compound | Structure | S. aureus ATCC 25923 | MRSA ATCC 33591 | MRSA ATCC BAA-44 | MRSA USA300LAC |
| EA-02-009 | 2-Bromo-pyridin-3-ol derivative | 1 | 0.5 | 1 | 32 |
| JC-01-072 | Pyridin-3-ol derivative | 4 | 8 | 4 | 4 |
| JC-01-074 | Pyridin-2-ol derivative | 16 | 16 | 16 | 16 |
| EA-02-011 | Pyridin-4-ol derivative | 32 | 32 | 32 | 32 |
Note: The exact structures of the tested compounds beyond the core and key substituents were proprietary to the cited study. The data is presented to illustrate the impact of substituent changes.
Antifungal Activity
Cytotoxicity and Therapeutic Index
A critical aspect of drug development is ensuring a favorable therapeutic index, meaning the compound is significantly more toxic to the target pathogen than to host cells. Studies on alkyl pyridinol derivatives have shown that some of these compounds exhibit low cytotoxicity against mammalian cells.[3] For example, while demonstrating potent antibacterial activity, certain analogs displayed minimal hemolytic activity, indicating a degree of selectivity. A thorough evaluation of cytotoxicity is paramount for the progression of any lead compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antimicrobial effectiveness.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key structure-activity relationships for pyridin-3-ol analogs.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with tunable antimicrobial and antifungal activities. The available data strongly suggest that modifications to the halogen at the 2-position and the alkyl group at the 4-position, as well as the positioning of the nitrogen atom, are critical determinants of their biological efficacy. The bromo-substituted pyridinol analog, in particular, has demonstrated exceptional potency against MRSA.
Future research should focus on a systematic synthesis and evaluation of a broader range of analogs of this compound to establish a more comprehensive SAR. This should include variations of the halogen (F, Cl, Br, I) at the 2-position and a series of alkyl chains of varying lengths and branching at the 4-position. Such studies, conducted under standardized assay conditions, will provide the high-quality, comparative data necessary to guide the rational design of more potent and selective anti-infective agents. Furthermore, elucidation of the precise mechanism of action and in vivo efficacy studies of the most promising candidates will be crucial for their translation into clinical applications.
References
A Comparative Spectroscopic Guide to 2-Chloro-4-methylpyridin-3-ol and Its Synthetic Precursors
This technical guide offers an in-depth spectroscopic comparison of 2-Chloro-4-methylpyridin-3-ol, a key heterocyclic building block, and its common precursors. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the structural transformations occurring during its synthesis, supported by experimental spectroscopic data. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear understanding of the chemical evolution from starting materials to the final product.
Introduction: The Significance of this compound
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring a halogen, a hydroxyl group, and a methyl group on the pyridine ring, offers multiple reaction sites for further chemical elaboration. A thorough understanding of its spectroscopic signature, and that of its precursors, is paramount for reaction monitoring, quality control, and structural confirmation.
This guide will focus on a common synthetic pathway to this compound, elucidating the spectroscopic changes at each key step.
The Synthetic Pathway: A Spectroscopic Journey
A prevalent route to this compound involves a multi-step synthesis commencing from 4-methyl-3-nitropyridine. The key transformations include chlorination, reduction of the nitro group, and subsequent conversion of the resulting amino group to a hydroxyl group.
Caption: Synthetic route to this compound.
Spectroscopic Analysis of Precursors and Product
This section provides a detailed comparative analysis of the spectroscopic data for each compound in the synthetic pathway.
4-Methyl-3-nitropyridine (Precursor 1)
Structure:
Caption: Structure of 4-Methyl-3-nitropyridine.
-
¹H NMR: The proton NMR spectrum is characterized by three distinct signals in the aromatic region corresponding to the pyridine ring protons and a singlet for the methyl group protons. The protons on the pyridine ring will exhibit specific splitting patterns (doublets and triplets) due to coupling.
-
¹³C NMR: The carbon NMR will show six signals. The methyl carbon will appear at a high field (low ppm), while the five pyridine ring carbons will be in the aromatic region. The carbon attached to the nitro group will be significantly deshielded.
-
IR Spectroscopy: Key vibrational bands include strong asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns may involve the loss of the nitro group.
2-Chloro-4-methyl-3-nitropyridine (Precursor 2)
Structure:
Caption: Structure of 2-Chloro-4-methyl-3-nitropyridine.
-
¹H NMR: The introduction of the chlorine atom at the 2-position simplifies the aromatic region of the proton NMR spectrum, leaving two signals for the remaining pyridine ring protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of both the chloro and nitro groups.
-
¹³C NMR: The carbon spectrum will still exhibit six signals. The carbon atom bonded to the chlorine (C2) will experience a significant downfield shift. The other carbon shifts will also be adjusted due to the new substituent.
-
IR Spectroscopy: The IR spectrum will retain the characteristic strong absorption bands for the nitro group. A C-Cl stretching vibration may be observed in the fingerprint region, typically around 700-800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
2-Chloro-4-methylpyridin-3-amine (Intermediate)
Structure:
Caption: Structure of 2-Chloro-4-methylpyridin-3-amine.
-
¹H NMR: The reduction of the nitro group to an amino group causes a significant upfield shift of the adjacent aromatic proton signals due to the electron-donating nature of the amino group. A broad singlet corresponding to the -NH₂ protons will also appear, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon attached to the newly formed amino group (C3) will show a significant upfield shift compared to its state in the nitro-substituted precursor.
-
IR Spectroscopy: The most notable change in the IR spectrum is the disappearance of the strong nitro group absorptions and the appearance of N-H stretching vibrations from the primary amine, typically seen as two bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration may also be observed around 1600 cm⁻¹.[1]
-
Mass Spectrometry: The molecular ion peak will shift to a lower mass corresponding to the reduction of the nitro group. The isotopic pattern for chlorine will remain.
This compound (Final Product)
Structure:
Caption: Structure of this compound.
-
¹H NMR: The conversion of the amino group to a hydroxyl group will again alter the chemical shifts of the aromatic protons. A broad singlet for the hydroxyl (-OH) proton will be present, which is often exchangeable with D₂O. The exact chemical shifts will depend on the solvent and concentration.
-
¹³C NMR: The carbon attached to the hydroxyl group (C3) will experience a downfield shift compared to the amine intermediate, as oxygen is more electronegative than nitrogen.
-
IR Spectroscopy: The IR spectrum will be characterized by the disappearance of the N-H stretching bands of the amine and the appearance of a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹. A C-O stretching vibration will also be present, usually in the 1260-1000 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak will reflect the change in molecular weight from the amine to the hydroxyl compound. The chlorine isotopic pattern will persist.
Comparative Data Summary
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| 4-Methyl-3-nitropyridine | Aromatic protons, Methyl singlet | Pyridine carbons, Methyl carbon | ~1530, ~1350 (NO₂) | 138 |
| 2-Chloro-4-methyl-3-nitropyridine | Fewer aromatic protons (downfield) | C-Cl (downfield), C-NO₂ | ~1530, ~1350 (NO₂), ~750 (C-Cl) | 172/174 (Cl isotope) |
| 2-Chloro-4-methylpyridin-3-amine | Aromatic protons (upfield), NH₂ broad singlet | C-NH₂ (upfield) | ~3400, ~3300 (N-H), ~1600 (N-H bend) | 142/144 (Cl isotope) |
| This compound | Aromatic protons, OH broad singlet | C-OH (downfield from amine) | ~3400 (broad, O-H), ~1200 (C-O) | 143/145 (Cl isotope) |
Note: The exact spectroscopic values can vary depending on the solvent, concentration, and instrument used.
Experimental Protocols
General Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. Key absorbances are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Mass spectra are typically acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
Synthesis of this compound
The following is a representative, generalized protocol. Note: This procedure should be carried out by trained personnel in a properly equipped chemical laboratory.
Caption: General experimental workflow for the synthesis.
Conclusion
The spectroscopic journey from 4-methyl-3-nitropyridine to this compound is a clear demonstration of how NMR, IR, and MS techniques can be used to monitor and confirm chemical transformations. Each synthetic step induces characteristic changes in the spectroscopic data, providing unambiguous evidence of the functional group interconversions. This guide provides a foundational understanding for researchers working with these and similar heterocyclic compounds, enabling more efficient and accurate synthesis and characterization.
References
A Researcher's Guide to Purity Assessment of Synthesized 2-Chloro-4-methylpyridin-3-ol by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Chloro-4-methylpyridin-3-ol. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for a self-validating analytical system.
The Critical Role of Purity in Drug Discovery
The journey of a novel molecule from synthesis to a potential therapeutic is paved with exacting analytical scrutiny. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. Even minute impurities can alter pharmacological and toxicological profiles, making their identification and quantification a non-negotiable aspect of the development process. This compound, a substituted pyridine, represents a class of heterocyclic compounds frequently encountered in medicinal chemistry. Its purity assessment is paramount to ensure the reliability of downstream biological and preclinical data.
Strategic Selection of HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and specificity enable the separation of the main compound from closely related impurities that may arise during synthesis.[2]
Understanding Potential Impurities: A Synthesis-Based Approach
A robust analytical method is built upon a thorough understanding of the potential impurities. While the direct synthesis of this compound is not extensively documented, a plausible route involves the synthesis of 2-Chloro-4-methylpyridin-3-amine, followed by diazotization and hydrolysis. This synthetic pathway suggests the potential presence of the following impurities:
-
Starting Materials: Unreacted 2-chloro-4-methyl-3-nitropyridine.[3]
-
Intermediates: Residual 2-Chloro-4-methylpyridin-3-amine.[4]
-
By-products: Isomeric pyridinols or other degradation products formed during the diazotization reaction.
The ability to separate these structurally similar compounds is a key objective of the HPLC method.
Developing a Robust Reversed-Phase HPLC Method
A reversed-phase HPLC (RP-HPLC) method is the logical first choice for a moderately polar compound like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: A Proposed RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. | Standard equipment for reproducible chromatographic separation and detection. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | C18 columns provide excellent retention and separation for a wide range of aromatic compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid provides good peak shape for acidic and basic compounds and is compatible with mass spectrometry. Acetonitrile is a common organic modifier with good UV transparency. |
| Elution Mode | Gradient elution | A gradient is necessary to ensure the elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | Determined by UV scan (e.g., 275 nm) | The wavelength of maximum absorbance for this compound should be used to maximize sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Diluent | 50:50 Water:Acetonitrile | The diluent should be compatible with the mobile phase and effectively dissolve the sample. |
2. Sample Preparation:
-
Accurately weigh a sample of synthesized this compound.
-
Dissolve in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve should be constructed using a certified reference standard.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC purity assessment.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation or detection principles.[5]
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for isomeric impurities, high sensitivity, suitable for non-volatile compounds, and well-established validation protocols. | Requires a chromophore for UV detection, and can be more complex than other techniques. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for analyzing volatile impurities (e.g., residual solvents). | The compound must be volatile and thermally stable, which may not be the case for this compound. Derivatization may be required. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. | Provides structural confirmation and quantitative purity without the need for a reference standard of the analyte. Can detect non-chromophoric impurities. | Lower sensitivity compared to HPLC, and may not resolve signals from structurally similar impurities. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a thin layer of adsorbent. | Simple, rapid, and inexpensive for monitoring reaction progress and preliminary purity checks. | Primarily a qualitative or semi-quantitative technique with lower resolution and sensitivity compared to HPLC. |
Logical Framework for Purity Assessment
Caption: A multi-technique strategy for robust purity determination.
Ensuring Trustworthiness: Method Validation
A developed HPLC method must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for analytical method validation.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
By systematically evaluating these parameters, the trustworthiness of the purity assessment is firmly established.
Conclusion
The purity assessment of synthesized this compound is a critical step that demands a robust and reliable analytical method. HPLC stands out as the primary technique due to its high resolving power and sensitivity. However, for a comprehensive and defensible purity profile, the integration of orthogonal methods like qNMR for structural confirmation and GC for volatile impurity analysis is highly recommended. By following a structured approach to method development, validation, and a multi-technique assessment strategy, researchers can ensure the integrity of their scientific findings and the quality of their synthesized compounds.
References
Unveiling the Inhibitory Potential of 2-Chloro-4-methylpyridin-3-ol: A Comparative Analysis Framework
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide introduces 2-Chloro-4-methylpyridin-3-ol, a pyridine derivative with emerging interest in the scientific community. While its primary role to date has been as a synthetic intermediate, this document serves as a foundational framework for its potential evaluation as a bioactive compound. Herein, we propose a comprehensive strategy for benchmarking its efficacy against established inhibitors, should a biological target be identified.
Introduction: The Quest for Novel Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to form diverse interactions make it an attractive starting point for inhibitor design. This compound, with its specific substitution pattern, presents a unique chemical entity whose biological activity remains largely unexplored in publicly available literature. This guide is intended for researchers and drug development professionals to provide a strategic approach to characterizing this molecule's potential inhibitory effects.
Bridging the Data Gap: A Proposed Research Trajectory
Currently, there is a notable absence of published data detailing the mechanism of action or specific biological targets of this compound. The scientific literature predominantly describes its related analogs, such as 2-Chloro-4-methylpyridin-3-amine, as key intermediates in the synthesis of pharmaceuticals like Nevirapine, a non-nucleoside reverse transcriptase inhibitor for HIV-1.[1][2][3] Other related molecules have been utilized in the creation of mGLUR5 modulators, suggesting a potential for neurological activity.[4]
To benchmark the efficacy of this compound, the initial and most critical step is the identification of its biological target(s). This can be achieved through a series of well-established experimental workflows.
Proposed Experimental Workflow for Target Identification and Validation
Caption: Proposed workflow for target identification, validation, and efficacy benchmarking of this compound.
Comparative Analysis: A Hypothetical Framework
Once a biological target is confirmed, a rigorous comparative analysis against known inhibitors is essential to understand the relative potency and potential advantages of this compound. This section will outline the necessary experiments, using a hypothetical target, "Kinase X," for illustrative purposes.
Quantitative Comparison of Inhibitory Potency
A key metric for comparing inhibitor efficacy is the half-maximal inhibitory concentration (IC50). This would be determined for this compound and a panel of well-characterized Kinase X inhibitors.
| Inhibitor | IC50 (nM) for Kinase X | Selectivity Profile | Reference |
| This compound | To Be Determined | To Be Determined | N/A |
| Inhibitor A (Staurosporine) | 15 | Broad Spectrum | [Hypothetical Reference 1] |
| Inhibitor B (Gefitinib) | 30 | EGFR Selective | [Hypothetical Reference 2] |
| Inhibitor C (Imatinib) | 100 | Bcr-Abl Selective | [Hypothetical Reference 3] |
Delving Deeper: Mechanistic and Kinetic Studies
Understanding the mechanism of inhibition is crucial. Enzyme kinetic studies, such as Michaelis-Menten analysis in the presence of varying concentrations of this compound, would elucidate whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.
Caption: A simplified diagram illustrating the potential interactions in an enzyme kinetic study to determine the mechanism of inhibition.
Experimental Protocols: A Guide to Implementation
To ensure scientific rigor and reproducibility, detailed experimental protocols are necessary.
Protocol 1: IC50 Determination via In Vitro Kinase Assay
-
Reagents and Materials: Recombinant Kinase X, appropriate substrate peptide, ATP, this compound, known inhibitors, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of this compound and known inhibitors in DMSO. b. In a 384-well plate, add the kinase, substrate, and inhibitor solutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and measure the signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Conclusion and Future Directions
While this compound is currently characterized primarily as a chemical intermediate, its structural features warrant further investigation into its potential as a bioactive inhibitor. The framework presented in this guide provides a clear and scientifically rigorous path forward for its characterization, from initial target identification to in-depth efficacy benchmarking. The successful execution of these studies will be instrumental in determining if this compound can be developed into a valuable tool for research and, potentially, a lead for novel therapeutic agents. The scientific community is encouraged to undertake these investigations to unlock the full potential of this intriguing molecule.
References
A Comparative Guide to the Synthesis of 2-Chloro-4-methylpyridin-3-ol: An Exploration of Reproducibility
In the absence of a direct, peer-reviewed synthesis for 2-Chloro-4-methylpyridin-3-ol, this guide presents a robust, two-part synthetic strategy. First, we will detail a well-documented and reproducible method for the synthesis of the key precursor, 2-Chloro-4-methylpyridin-3-amine. Subsequently, we will outline a proposed, mechanistically sound protocol for the conversion of this amine to the target pyridinol via a diazotization-hydrolysis reaction. This comparative approach will provide researchers with a practical pathway to the desired molecule, grounded in established chemical principles.
Part 1: Synthesis of the Key Precursor, 2-Chloro-4-methylpyridin-3-amine
The synthesis of 2-Chloro-4-methylpyridin-3-amine is a critical first step. Several methods have been reported in the patent literature, often in the context of the synthesis of Nevirapine, an anti-HIV drug.[1][2] We will focus on a method adapted from a patented procedure which starts from malononitrile and acetone.[2] This route is advantageous due to the availability of starting materials and its detailed procedural description, lending itself to higher reproducibility.
Reaction Pathway for 2-Chloro-4-methylpyridin-3-amine Synthesis
The overall synthetic scheme involves a multi-step process beginning with the condensation of malononitrile and acetone, followed by a series of transformations to build the pyridine ring and introduce the required functional groups.
Caption: Reaction scheme for the synthesis of 2-Chloro-4-methylpyridin-3-amine.
Experimental Protocol for 2-Chloro-4-methylpyridin-3-amine
This protocol is adapted from a patented procedure and is presented here for research purposes.[2][3]
Step 1: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile
-
Chlorination of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile: To a flask equipped with a reflux condenser and a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorus oxychloride.
-
The mixture is heated to reflux for one hour.
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water.
-
The resulting crystalline material is collected by filtration and dried to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.
Step 2: Hydrolysis to 2-Chloro-4-methyl-3-carboxamide
-
A solution of 6.33 g of 2-chloro-4-methyl-3-pyridinecarbonitrile in 6 mL of concentrated sulfuric acid is stirred at 100°C.
-
The reaction progress should be monitored by a suitable method (e.g., TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: Hofmann Degradation to 2-Chloro-4-methylpyridin-3-amine
-
A solution of 11.7 g of sodium hydroxide in 11 mL of water is prepared and cooled to 0°C.
-
Bromine (14.2 g) is added dropwise while maintaining the temperature at or below 0°C.
-
To this pale yellow solution, 13.2 g of 2-Chloro-4-methylnicotinamide is added in portions at 0-5°C.
-
The ice bath is removed, and the reaction mixture is warmed to 75°C over one hour and maintained at 60-75°C for an additional two hours.
-
The mixture is cooled overnight, and the crystalline product is collected by filtration to yield 2-chloro-4-methylpyridin-3-amine.
Performance Comparison of the Precursor Synthesis
| Parameter | Reported Value/Observation | Causality and Experimental Insights |
| Overall Yield | A high overall yield of 62.1% has been reported for a similar multi-step process.[4] | The use of readily available starting materials and optimized reaction conditions at each step contributes to the high overall yield. Careful control of temperature during the Hofmann degradation is crucial to prevent side reactions. |
| Purity | The product is typically obtained as an off-white crystalline solid.[1] | Recrystallization of the final product can be employed to achieve higher purity if required for subsequent steps. |
| Scalability | The procedure has been developed for industrial-scale synthesis.[2] | The use of common laboratory reagents and equipment makes this synthesis amenable to scaling. However, the Hofmann degradation can be exothermic and requires careful monitoring on a larger scale. |
| Safety | Phosphorus oxychloride is corrosive and reacts violently with water. Bromine is highly toxic and corrosive. The Hofmann degradation can be exothermic. | All manipulations involving phosphorus oxychloride and bromine should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The temperature of the Hofmann degradation must be carefully controlled. |
Part 2: Proposed Synthesis of this compound
With a reliable method for the synthesis of the amine precursor established, we now propose a method for its conversion to the desired this compound. This transformation can be achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt.[5] This is a standard method for converting aromatic amines to phenols.
Proposed Reaction Pathway for this compound Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-methylpyridin-3-ol
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of our work that underpins the safety of our colleagues, the integrity of our research, and our shared responsibility for environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-4-methylpyridin-3-ol, grounded in established safety protocols and regulatory compliance. Our aim is to empower you with the knowledge to manage this final experimental step with the same precision and care you apply to your research.
Understanding the Compound: Hazard Profile of this compound
Based on analogous compounds, this compound is anticipated to be:
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of core principles designed to ensure safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the primary regulatory framework for hazardous waste management in the United States.[6][7] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of these materials.[8]
The fundamental tenets of this framework, often referred to as the "cradle-to-grave" system, hold the generator of the waste responsible for its safe management from the point of generation to its final disposal.[9]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
Part 1: Waste Identification and Characterization
-
Hazardous Waste Determination: As a chlorinated pyridine derivative, this compound should be presumed to be a hazardous waste.[10] This determination is the first and most critical step in ensuring proper disposal.[11]
-
Waste Profile: Create a waste profile for the container. This should include the chemical name (this compound), any known contaminants, and the estimated quantity.
Part 2: Segregation and Containerization
-
Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents.[4] Chemical incompatibility can lead to dangerous reactions.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation.[8][12] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
Part 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.[12]
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][4]
Part 4: Disposal and Record-Keeping
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in the regular trash.[10][14] Contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Waste Manifest: Your EHS department will provide a hazardous waste manifest.[11] This document tracks the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[9]
-
Record Retention: Maintain a copy of the waste manifest for your records. This documentation is a crucial part of regulatory compliance.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your colleagues. If the spill is small and you are trained to handle it, use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.[5] All contaminated materials, including PPE, must be collected and disposed of as hazardous waste.[10] For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Waste Minimization
A crucial aspect of responsible chemical management is waste minimization.[13] Consider the following strategies to reduce the generation of hazardous waste:
-
Purchase only the quantity of chemical needed for your experiments.
-
If possible, substitute with a less hazardous alternative. [13]
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
By adhering to these disposal protocols, you are not only ensuring a safe laboratory environment but also contributing to the broader scientific community's commitment to responsible research practices.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
A Senior Application Scientist's Guide to Handling 2-Chloro-4-methylpyridin-3-ol: A Framework for Proactive Safety
The core principle of this guide is not merely to list procedures, but to instill a deep understanding of why these measures are critical. By understanding the causality behind each safety recommendation, you, the researcher, become an integral part of a self-validating safety system.
Hazard Assessment: An Inferred Profile
Based on the consistent hazard classifications of analogous chlorinated and methylated pyridine compounds, we can establish a reliable inferred hazard profile for 2-Chloro-4-methylpyridin-3-ol. The primary threats arise from its irritant properties and potential toxicity.
Key Inferred Hazards:
-
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation, characterized by redness, itching, or inflammation.[1][2][3]
-
Serious Eye Irritation (Category 2A/2B): The chemical structure suggests a high potential for causing serious irritation, pain, and possible damage upon contact with the eyes.[1][2][3]
-
Respiratory Tract Irritation (STOT SE, Category 3): Inhalation of dust, aerosols, or vapors may irritate the respiratory system, leading to coughing and discomfort.[1][2]
-
Acute Oral Toxicity (Category 4 - Potential): Many pyridine derivatives are harmful if swallowed.[2] This route of exposure must be considered a significant risk.
| Hazard Classification | Inferred GHS Category | Primary Route of Exposure | Potential Health Effect | Source (Analog Data) |
| Skin Corrosion/Irritation | Category 2 | Dermal (Contact) | Causes skin irritation | [1][2][4] |
| Serious Eye Damage/Irritation | Category 2A / 2B | Ocular (Splash/Contact) | Causes serious eye irritation | [1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation | [1][2][4] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Ingestion | Harmful if swallowed | [2] |
| Occupational Exposure Limit (OEL) | Not Established | Inhalation, Dermal | N/A | [1][5][6] |
A Note on Occupational Exposure Limits (OELs): As no OEL has been established by regulatory bodies like OSHA or ACGIH for this compound or its close analogs, we must adhere to the principle of ALARA (As Low As Reasonably Achievable).[1][5][7] All handling operations should be designed to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is a direct response to the identified hazards. It is your primary defense mechanism and is non-negotiable.
-
Primary Engineering Control: First and foremost, all handling of this compound, from weighing to reaction setup, must be conducted within a certified chemical fume hood to mitigate inhalation risks.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory.[1]
-
Rationale: Goggles provide a 360-degree seal around the eyes, which is critical for protecting against splashes and incidental contact from vapors, which can cause serious irritation.[1][2] For operations with a higher risk of splashing, such as transfers of larger quantities, a full face shield should be worn over the safety goggles.
-
-
Skin and Body Protection:
-
Requirement: A flame-retardant lab coat, fully buttoned, and full-length pants are required. Ensure that no skin is exposed between the glove and the sleeve of the lab coat.
-
Rationale: This protects against incidental skin contact. The recommendation for flame-retardant material is a best practice when working with any chemical of unknown or potentially combustible nature, as some pyridine derivatives are combustible liquids.[2]
-
-
Hand Protection:
-
Requirement: Nitrile or neoprene gloves are the recommended materials.[8] Always double-check the glove manufacturer's chemical resistance guide for chlorinated compounds. Inspect gloves for any signs of degradation or puncture before each use.
-
Rationale: These materials provide effective protection against the irritant effects of pyridine derivatives. Latex gloves are not suitable and should not be used.[8] Contaminated gloves must be removed immediately using the proper technique (without touching the outer surface with bare skin) and disposed of as hazardous waste.
-
-
Respiratory Protection:
-
Requirement: Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, if there is a potential for exceeding exposure limits (e.g., during a large spill or in a poorly ventilated area), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[1][3]
-
Rationale: This serves as a crucial secondary line of defense if primary engineering controls fail or during emergency situations.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow minimizes the risk of exposure and accidents.
Step 1: Preparation and Pre-Handling Check
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble All Materials: Bring all necessary equipment (glassware, spatulas, reagents, waste containers) into the fume hood before introducing the this compound.
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[8]
Step 2: Aliquoting and Handling
-
Grounding: When transferring from a larger container, ensure containers are grounded to prevent static discharge, a potential ignition source for combustible compounds.
-
Careful Transfer: Open the container within the fume hood. Use a clean spatula or appropriate tool to transfer the required amount. Avoid creating dust.
-
Secure Container: Immediately and securely close the primary container after aliquoting.
-
Clean Up: Decontaminate the spatula and any affected surfaces within the fume hood immediately after use.
Step 3: Post-Handling and Decontamination
-
Segregate Waste: All disposable items that have come into contact with the chemical, including gloves and weighing paper, must be placed in a designated, sealed hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the operation is complete.[2]
Emergency and Disposal Plan
Chemical Spill Response
Immediate and correct response to a spill is critical. The following workflow should be adopted.
Caption: Chemical Spill Response Workflow
Waste Disposal
-
Contaminated Materials: All disposable materials, including gloves, absorbent pads, and contaminated labware, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[1][3]
-
Surplus Chemical: Unused or surplus this compound must be disposed of as hazardous waste. It should never be poured down the drain or mixed with general waste.
-
Consult EHS: Follow all institutional and local regulations for hazardous waste disposal. Consult your organization's Environmental Health and Safety (EHS) department for specific guidance.[2]
This guide provides a comprehensive framework for the safe handling of this compound. By internalizing the rationale behind these protocols, you build a culture of safety that protects not only yourself but your entire research team.
References
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 7. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
